4-m-Tolyl-thiazol-2-ylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2509. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-(3-methylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-3-2-4-8(5-7)9-6-13-10(11)12-9/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUUKEZVLWNMFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10277483 | |
| Record name | 4-m-Tolyl-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277483 | |
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Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5330-67-6 | |
| Record name | 4-(3-Methylphenyl)-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5330-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 2509 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005330676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5330-67-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 4-m-Tolyl-thiazol-2-ylamine | |
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| Record name | 5330-67-6 | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(m-tolyl)thiazol-2-amine via Hantzsch Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(m-tolyl)thiazol-2-amine, a valuable scaffold in medicinal chemistry, utilizing the robust and efficient Hantzsch thiazole synthesis. This document details the reaction mechanism, experimental protocols, and relevant quantitative data to support research and development in this area.
Introduction
The 2-aminothiazole moiety is a privileged structure in drug discovery, present in a wide array of biologically active compounds with therapeutic applications. The Hantzsch thiazole synthesis, a classic condensation reaction, remains a cornerstone for the construction of this heterocyclic system. This guide focuses on the specific synthesis of the 4-(m-tolyl) derivative, providing a foundation for the exploration of its potential pharmacological activities.
The Hantzsch Thiazole Synthesis: Mechanism and Workflow
The Hantzsch reaction for the synthesis of 4-(m-tolyl)thiazol-2-amine proceeds through a well-established mechanism involving the condensation of an α-haloketone with a thioamide derivative, in this case, thiourea. The reaction pathway can be summarized in the following key steps:
-
Nucleophilic Attack: The sulfur atom of thiourea, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 2-bromo-1-(m-tolyl)ethanone.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the amino group attacks the carbon bearing the bromine atom, leading to the formation of a five-membered ring.
-
Dehydration: The final step involves the elimination of a water molecule to yield the aromatic 4-(m-tolyl)thiazol-2-amine.
The logical workflow for this synthesis is depicted in the following diagram:
Caption: Experimental workflow for the Hantzsch synthesis of 4-(m-tolyl)thiazol-2-amine.
The detailed reaction mechanism is illustrated below:
Caption: Mechanism of the Hantzsch thiazole synthesis.
Experimental Protocol
This protocol is adapted from the established procedure for the synthesis of the isomeric 4-(p-tolyl)thiazol-2-amine and is expected to yield the desired m-tolyl product.[1]
3.1. Materials and Equipment
| Reagent/Equipment | Details |
| 2-bromo-1-(m-tolyl)ethanone | Starting Material |
| Thiourea | Reagent |
| Ethanol (95%) | Solvent |
| Sodium Carbonate (saturated aq. solution) | For workup |
| Water (deionized) | For workup and washing |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | For heating |
| Magnetic stirrer with heating mantle | For stirring and heating |
| Büchner funnel and flask | For filtration |
| Standard laboratory glassware |
3.2. Synthesis Procedure
-
To a round-bottom flask, add 2-bromo-1-(m-tolyl)ethanone (1.0 eq) and ethanol (approximately 1.5 mL per mmol of the ketone).
-
Add thiourea (1.1 eq) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
After completion, allow the reaction mixture to cool to room temperature and then concentrate it under reduced pressure.
-
To the residue, add water (approximately 2 mL per mmol of the starting ketone) and a small amount of saturated aqueous sodium carbonate solution to neutralize any residual acid.
-
Collect the resulting precipitate by vacuum filtration and wash it with hot water.
-
Dry the solid product under vacuum to obtain 4-(m-tolyl)thiazol-2-amine. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Quantitative Data
Table 1: Physicochemical and Yield Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reported Yield (%) |
| 4-(p-tolyl)thiazol-2-amine | C₁₀H₁₀N₂S | 190.26 | 132-136[2] | 99[1] |
| 4-(m-tolyl)thiazol-2-amine | C₁₀H₁₀N₂S | 190.26 | Not Reported | Not Reported |
Table 2: Spectroscopic Data for 4-(p-tolyl)thiazol-2-amine [1]
| Spectroscopy | Data |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.66 (d, J=8.0 Hz, 2H), 7.18 (d, J=7.5 Hz, 2H), 6.66 (s, 1H), 5.25 (bs, 2H), 2.36 (s, 3H) |
| ¹³C NMR | Not Reported in Cited Literature |
| IR | Not Reported in Cited Literature |
| Mass Spec. | Not Reported in Cited Literature |
Note: The spectroscopic data for 4-(m-tolyl)thiazol-2-amine is expected to show characteristic peaks for the tolyl and aminothiazole moieties. Specifically, the ¹H NMR spectrum should display signals for the aromatic protons of the m-tolyl group with different splitting patterns compared to the p-tolyl isomer, a singlet for the thiazole proton, a broad singlet for the amino protons, and a singlet for the methyl group.
Conclusion
The Hantzsch reaction provides a straightforward and high-yielding route to 4-aryl-2-aminothiazoles. The protocol described herein can be effectively applied to the synthesis of 4-(m-tolyl)thiazol-2-amine. This technical guide serves as a valuable resource for researchers engaged in the synthesis and development of novel thiazole-based compounds for potential therapeutic applications. Further experimental work is encouraged to fully characterize the physicochemical and spectroscopic properties of the m-tolyl derivative.
References
Spectroscopic characterization of 4-m-Tolyl-thiazol-2-ylamine (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-m-Tolyl-thiazol-2-ylamine, a molecule of interest in medicinal chemistry and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring this information.
Predicted Spectroscopic Data
Due to the limited availability of direct experimental spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the m-tolyl group, the thiazole ring proton, the amine protons, and the methyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H (Tolyl) | 7.0 - 7.8 | Multiplet |
| Thiazole-H | ~6.8 | Singlet |
| NH₂ | 5.0 - 6.0 | Broad Singlet |
| CH₃ | ~2.5 | Singlet |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, including the aromatic carbons, thiazole ring carbons, and the methyl carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Thiazole C=N | ~168 |
| Aromatic C (Tolyl) | 115 - 140 |
| Thiazole C-S | ~145 |
| Thiazole C-H | ~105 |
| CH₃ | ~21 |
Infrared (IR) Spectroscopy
The FT-IR spectrum of 1,1-bis[4-(2-aminothiazole)-3-methylphenyl] cyclohexane, a molecule containing the m-tolyl-thiazol-amine moiety, shows characteristic absorption bands which can be used to predict the IR spectrum of this compound.[1]
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| N-H Stretch (Amine) | 3350 - 3100 | Two bands, characteristic of a primary amine |
| Aromatic C-H Stretch | 3100 - 3000 | |
| C=N Stretch (Thiazole) | 1620 - 1580 | |
| C=C Stretch (Aromatic) | 1600 - 1450 | |
| C-N Stretch | 1350 - 1250 |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with several fragment ions. For a related, more complex molecule containing an N-(3-methylphenyl) group, the mass spectrum showed the molecular ion as the base peak, indicating a relatively stable structure under electron impact.[2]
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 190 | [M]⁺ (Molecular Ion) |
| 175 | [M - CH₃]⁺ |
| 134 | [M - C₃H₄N]⁺ |
| 91 | [C₇H₇]⁺ (Tolyl cation) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure arm.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is often used for LC-MS and typically results in less fragmentation, showing the protonated molecular ion [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
References
Physical and chemical properties of 4-m-Tolyl-thiazol-2-ylamine
An In-depth Technical Guide on 4-m-Tolyl-thiazol-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known by its IUPAC name 4-(3-methylphenyl)-1,3-thiazol-2-amine, is a heterocyclic organic compound featuring a thiazole ring substituted with an amino group and a meta-tolyl group. Thiazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1] This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and other specialized chemicals.[2][3] Its structural features, including the amino group and the aromatic tolyl moiety, make it a versatile intermediate for various chemical transformations.[2][4] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and logical workflows relevant to its laboratory handling.
Chemical and Physical Properties
The properties of this compound are summarized below. Data has been compiled from various chemical suppliers and databases.
Identifiers and Structure
| Identifier | Value |
| IUPAC Name | 4-(3-methylphenyl)-1,3-thiazol-2-amine[5] |
| Synonyms | 4-m-Tolyl thiazol-2-ylamine, 2-Thiazolamine, 4-(3-methylphenyl)-[5] |
| CAS Number | 5330-67-6[5] |
| Molecular Formula | C₁₀H₁₀N₂S[5] |
| Molecular Weight | 190.26 g/mol [5] |
| Canonical SMILES | CC1=CC=CC(=C1)C2=CSC(=N2)N[5] |
| InChI Key | RIUUKEZVLWNMFF-UHFFFAOYSA-N[5] |
Physical Properties
| Property | Value |
| Appearance | Solid, powder or crystals. Color can range from white to yellow or light orange.[6] |
| Boiling Point | 362.9°C at 760 mmHg[5] |
| Density | 1.219 g/cm³[5] |
| Flash Point | 173.3°C[5] |
| Exact Mass | 190.05600[5] |
Note: Melting point data for the specific meta-isomer (CAS 5330-67-6) is not consistently reported across public sources. The related ortho-isomer (CAS 5330-79-0) has a reported melting point of 81-82 °C[7], while the para-isomer (CAS 2103-91-5) melts in the range of 132-139.5 °C.[8][9][10]
Spectral Properties
-
¹H NMR: The spectrum would show signals for the aromatic protons of the m-tolyl group (typically in the δ 7.0-8.0 ppm range), a singlet for the thiazole ring proton, a singlet for the methyl group protons (around δ 2.3-2.4 ppm), and a broad singlet for the amino (-NH₂) protons which may vary in chemical shift and can exchange with D₂O.[11][12] For the related compound 4-(p-tolyl)thiazol-2-amine, the following peaks were reported (500 MHz, CDCl₃): δ 7.66 (d, 2H), 7.18 (d, 2H), 6.66 (s, 1H), 5.25 (bs, 2H), 2.36 (s, 3H - note: this appears to be an error in the source, likely should be 3H).[11]
-
¹³C NMR: Signals would be present for the carbons of the tolyl ring, the thiazole ring, and the methyl group. Carbons attached directly to the nitrogen atom typically appear in the 10-65 ppm region.[12]
-
IR Spectroscopy: The spectrum would feature characteristic N-H stretching bands for the primary amine group around 3300-3500 cm⁻¹.[12] Aromatic C-H and C=C stretching vibrations would also be visible.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (190.05600 Da).[5]
Experimental Protocols
Synthesis via Hantzsch Thiazole Synthesis
The most common method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[13] The following is a general protocol adapted for this compound based on procedures for similar compounds.[11][13]
Objective: To synthesize this compound by reacting 2-bromo-1-(m-tolyl)ethanone with thiourea.
Materials:
-
2-bromo-1-(m-tolyl)ethanone
-
Thiourea
-
Ethanol (95% or absolute)
-
Saturated aqueous Sodium Carbonate (Na₂CO₃) or another suitable base
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(m-tolyl)ethanone (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours.[11][13] The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add water to the concentrated mixture, which may cause a precipitate to form.
-
Basify the solution by adding a small amount of saturated aqueous Na₂CO₃ to neutralize the hydrobromide salt formed during the reaction.[11]
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the precipitate with hot water to remove any unreacted thiourea and inorganic salts.
-
Dry the solid product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Characterization Protocols
Objective: To confirm the identity and purity of the synthesized product.
Methodologies:
-
Melting Point Determination: A small sample of the dried product is placed in a capillary tube and its melting range is determined using a standard melting point apparatus. A sharp melting range indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The product is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and ¹H and ¹³C NMR spectra are acquired. The resulting spectra are analyzed to confirm that the chemical shifts, integration, and coupling patterns match the expected structure of this compound.
-
Infrared (IR) Spectroscopy: An IR spectrum of the solid product is obtained using a method like KBr pellet or Attenuated Total Reflectance (ATR). The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present (e.g., N-H, C-H aromatic, C=N).
-
Mass Spectrometry (MS): The molecular weight of the compound is confirmed by analyzing a sample using a mass spectrometer. Techniques such as Electrospray Ionization (ESI) can be used to find the molecular ion peak [M+H]⁺.
Visualized Workflows and Relationships
General Synthesis and Analysis Workflow
The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Logical Relationship in Drug Discovery
This compound is primarily a building block. Its role in a typical drug discovery pipeline is outlined below.
Caption: Role of this compound as a scaffold in a drug discovery process.
References
- 1. mdpi.com [mdpi.com]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CAS 2103-91-5: 2-Amino-4-(p-tolyl)thiazole | CymitQuimica [cymitquimica.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 2-Amino-4-(p-tolyl)thiazole | 2103-91-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. chembk.com [chembk.com]
- 8. 2-Amino-4-(p-tolyl)thiazole, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. 2-アミノ-4-(p-トリル)チアゾール 96% | Sigma-Aldrich [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Novel Synthesis Methods for 4-Aryl-2-Aminothiazoles
For Researchers, Scientists, and Drug Development Professionals
The 4-aryl-2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide spectrum of biological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties. The persistent interest in this heterocyclic motif continually drives the development of innovative and efficient synthetic methodologies. This guide provides an in-depth overview of modern, novel synthetic routes to 4-aryl-2-aminothiazoles, moving beyond the classical Hantzsch synthesis to explore greener, more efficient, and versatile approaches.
The Classical Approach: Hantzsch Thiazole Synthesis
The Hantzsch synthesis, first reported in 1887, is the traditional and most well-known method for the preparation of thiazole derivatives.[1] It involves the cyclocondensation of an α-haloketone with a thiourea. While effective, this method often suffers from drawbacks such as the use of lachrymatory and toxic α-haloketones, which can be unstable and difficult to handle.[2]
Novel One-Pot Synthetic Strategies
To circumvent the limitations of the Hantzsch synthesis, several one-pot methodologies have been developed. These approaches avoid the pre-synthesis and isolation of hazardous intermediates, thereby improving safety, efficiency, and atom economy.
Microwave-Assisted One-Pot Synthesis from Aromatic Ketones
A highly efficient, green, and rapid one-pot protocol utilizes microwave irradiation to synthesize 4-aryl-2-aminothiazoles from aromatic ketones, N-Bromosuccinimide (NBS), and thioureas.[3][4] This method proceeds via the in-situ generation of the α-bromo ketone. The use of a green solvent system, such as polyethylene glycol (PEG)-400 and water, further enhances the environmental friendliness of this approach.[3][4]
Experimental Protocol:
A mixture of the aromatic ketone (5 mmol), thiourea (5 mmol), and N-Bromosuccinimide (5.5 mmol) is prepared in a vessel containing a mixture of PEG-400 and water.[4] The mixture is then subjected to microwave irradiation at 300 W, maintaining a temperature of 80-85 °C for 28-32 minutes.[3][4] After completion of the reaction, confirmed by thin-layer chromatography, the reaction mixture is cooled to room temperature and poured into crushed ice. The resulting solid precipitate is filtered, washed with water, and dried to yield the pure 4-aryl-2-aminothiazole.
Data Presentation:
| Entry | Aryl Group (from Ketone) | R' on Thiourea | Time (min) | Yield (%) | Ref |
| 1 | Phenyl | H | 30 | 88 | [4] |
| 2 | 4-Bromophenyl | H | 28 | 88 | [4] |
| 3 | 4-Fluorophenyl | H | 32 | 89 | [4] |
| 4 | 4-Nitrophenyl | H | 33 | 85 | [4] |
| 5 | Phenyl | 2-Chlorophenyl | 31 | 87 | [4] |
| 6 | 4-Chlorophenyl | 4-Fluorophenyl | 31 | 86 | [4] |
One-Pot Synthesis from Styrenes via In-Situ Halogenation
Another innovative one-pot approach involves the synthesis of 4-aryl-2-aminothiazoles directly from styrenes and thioureas.[5][6] This method utilizes tribromoisocyanuric acid (TBCA) as a key reagent that facilitates both the co-bromination and oxidation of the styrene to form a phenacyl bromide intermediate in situ.[5] This intermediate then readily undergoes the classical Hantzsch cyclization with thiourea.
Experimental Protocol:
To a solution of styrene (1 mmol) in a mixture of acetonitrile and water (1:1), tribromoisocyanuric acid (TBCA) is added portion-wise at room temperature. The reaction mixture is stirred for a specified time to ensure the complete formation of the phenacyl bromide intermediate. Subsequently, thiourea (1.2 mmol) is added to the reaction mixture, and stirring is continued until the reaction is complete (monitored by TLC). The product is then isolated by simple filtration or extraction. Yields for this method are reported to be in the range of 48-70%.[5]
Advanced Catalytic and Energy-Enhanced Methods
Recent advancements have focused on the use of novel catalysts and alternative energy sources to further improve the synthesis of 4-aryl-2-aminothiazoles, often under milder and more sustainable conditions.
Heterogeneous Catalysis with Copper Silicate
The use of a reusable heterogeneous catalyst like copper silicate offers significant advantages in terms of catalyst recovery and reuse, contributing to a more sustainable process.[3] This method follows the traditional Hantzsch pathway but replaces soluble catalysts with a solid, easily separable one.
Experimental Protocol:
In a round-bottom flask, phenacyl bromide (1 mmol), thiourea (1.2 mmol), and copper silicate (10 mol%) are added to ethanol (5 ml).[3] The reaction mixture is refluxed at 78 °C, with the progress of the reaction monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered to isolate the catalyst. The filtrate is then poured over crushed ice to precipitate the solid product, which is collected by filtration.[3]
Data Presentation:
| Entry | Substituent on Phenacyl Bromide | Time (h) | Yield (%) | Ref |
| 1 | H | 2.0 | 95 | [3] |
| 2 | 4-Br | 1.5 | 96 | [3] |
| 3 | 4-Cl | 1.5 | 94 | [3] |
| 4 | 4-NO₂ | 2.5 | 90 | [3] |
| 5 | 4-CH₃ | 2.0 | 92 | [3] |
Ultrasound-Promoted Synthesis from Enaminones
Sonochemistry offers a powerful tool for accelerating reactions and enabling unique chemical transformations. An ultrasound-promoted synthesis of 4-aryl-2-aminothiazoles has been developed from enaminones and ammonium thiocyanate.[7] This method is notable for its tunable selectivity; under ultrasound irradiation at room temperature, α-thiocyanoketones are formed, while further heating of the reaction vessel leads to the desired 4-aryl-2-aminothiazoles.[7]
Experimental Protocol:
A mixture of the enaminone and ammonium thiocyanate in a suitable solvent is subjected to ultrasound irradiation at room temperature. After the initial formation of the α-thiocyanoketone intermediate, the reaction vessel is heated to induce cyclization to the 4-aryl-2-aminothiazole. The product is then isolated and purified using standard techniques.
Visible-Light-Driven Synthesis from Vinyl Azides
Photocatalysis represents a green and sustainable approach to organic synthesis, harnessing the energy of visible light to drive chemical reactions under mild conditions. A novel method for the synthesis of 4-aryl-2-aminothiazoles from vinyl azides and ammonium thiocyanate has been developed using a copper-based photocatalyst activated by blue LED irradiation. The reaction proceeds through the in-situ formation of a Cu(I) complex that facilitates the denitrogenative coupling and subsequent cyclization.
Experimental Protocol:
In a reaction vessel, the vinyl azide (0.1 mmol), ammonium thiocyanate (0.2 mmol), and a copper(II) acetate catalyst (5 mol%) are dissolved in acetonitrile (1.0 mL) under an argon atmosphere. The mixture is then irradiated with 5W blue LEDs at room temperature for 20 hours. After the reaction is complete, the solvent is evaporated, and the residue is purified by column chromatography to afford the 4-alkyl/aryl-2-aminothiazole.
Data Presentation:
| Entry | Aryl Group on Vinyl Azide | Yield (%) |
| 1 | Phenyl | 95 |
| 2 | 4-Methylphenyl | 92 |
| 3 | 4-Methoxyphenyl | 88 |
| 4 | 4-Chlorophenyl | 96 |
| 5 | 2-Naphthyl | 85 |
Conclusion
The synthesis of 4-aryl-2-aminothiazoles has evolved significantly from the classical Hantzsch reaction. The novel methods presented in this guide offer substantial improvements in terms of efficiency, safety, and environmental impact. One-pot syntheses, microwave and ultrasound-assisted reactions, and visible-light photocatalysis provide researchers in drug discovery and development with a powerful and versatile toolkit for accessing this important class of heterocyclic compounds. The choice of method will depend on the specific substrate, desired scale, and available equipment, but the overarching trend is towards more sustainable and efficient chemical synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acid-Catalyzed, Metal- and Oxidant-Free C=C Bond Cleavage of Enaminones: One-Pot Synthesis of 3,4-Dihydroquinazolines | MDPI [mdpi.com]
- 3. One-pot synthesis of 4-aryl-2-aminothiazoles from styrenes and thioureas promoted by tribromoisocyanuric acid [ouci.dntb.gov.ua]
- 4. Ultrasound-Promoted Synthesis of α-Thiocyanoketones via Enaminone C═C Bond Cleavage and Tunable One-Pot Access to 4-Aryl-2-aminothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Predicted Biological Activity of Tolyl-Substituted Thiazole Derivatives
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone scaffold in medicinal chemistry.[1][2] This privileged structure is present in numerous natural products, such as vitamin B1 (thiamine), and a wide array of synthetic drugs, including antibacterial agents and H2 blockers.[1][3] Thiazole derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antifungal, and antioxidant properties.[3][4][5][6]
The introduction of a tolyl (methylphenyl) group to the thiazole core can significantly modulate its biological activity. The tolyl group's electronic and steric properties can influence the molecule's interaction with biological targets, potentially enhancing potency and selectivity. This technical guide provides a comprehensive overview of the predicted and observed biological activities of tolyl-substituted thiazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial potential. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and drug development efforts.
Anticancer Activity
Tolyl-substituted thiazole derivatives have emerged as a promising class of compounds in oncology research. They exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.[5][7]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of various tolyl-thiazole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying this activity.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| N-Phenyl-2-p-tolylthiazole-4-carboxamides | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [3] |
| Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 (for meta-chloro derivative) | [3] | |
| MCF-7 (Breast Cancer) | Generally resistant | [3] | |
| (Z)-4-fluoro-N-(4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)aniline | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 (µg/mL) | [5] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [8] |
| HepG2 (Hepatocarcinoma) | 7.26 ± 0.44 | [8] |
Mechanism of Action
The anticancer effects of tolyl-thiazole derivatives are often attributed to their ability to interfere with critical cellular signaling pathways. Key mechanisms include:
-
Induction of Apoptosis: Many thiazole derivatives have been shown to trigger programmed cell death. This can occur through the intrinsic pathway, involving mitochondrial depolarization and activation of caspases, such as caspase-3.[3][9]
-
Enzyme Inhibition: These compounds can act as inhibitors for enzymes crucial to cancer cell survival and proliferation. For instance, some derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis.[8] Others have been investigated as inhibitors of Pin1, an enzyme overexpressed in many cancers that regulates numerous oncoproteins.[10]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and proliferation.[3][8]
-
Cell Seeding: Cancer cells (e.g., MCF-7, Hep-G2) are seeded into 96-well plates at a density of approximately 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The tolyl-thiazole derivatives, dissolved in a suitable solvent like DMSO, are added to the wells in a series of increasing concentrations. Control wells receive only the vehicle (DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: After incubation, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity
Thiazole derivatives, including tolyl-substituted analogues, have demonstrated significant potential as anti-inflammatory agents.[11][12] Their mechanism often involves the inhibition of key enzymes in the inflammatory cascade.
Quantitative Data: In Vivo Anti-inflammatory Effect
The carrageenan-induced rat paw edema model is a classic test for evaluating acute anti-inflammatory activity. The percentage of edema inhibition is a primary endpoint.
| Compound Class | Time Post-Carrageenan | Edema Inhibition (%) | Reference |
| Substituted Phenyl Thiazoles (3c) | 3 hours | 44% | [11][12] |
| Substituted Phenyl Thiazoles (3d) | 3 hours | 41% | [11][12] |
Mechanism of Action
Inflammation is a complex biological response often mediated by the arachidonic acid pathway.[13][14] Tolyl-thiazole derivatives are predicted to exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are responsible for converting arachidonic acid into pro-inflammatory mediators like prostaglandins and leukotrienes.[13][14] Some derivatives may also inhibit inducible nitric oxide synthase (iNOS), reducing the production of nitric oxide, another key inflammatory mediator.[15]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo model is used to assess the efficacy of compounds in reducing acute inflammation.[11][12]
-
Animal Acclimatization: Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Animals are divided into groups (e.g., control, standard drug, test compounds) and are typically fasted overnight before the experiment.
-
Compound Administration: The test tolyl-thiazole derivatives are administered orally or intraperitoneally at a specific dose. The standard group receives a known anti-inflammatory drug (e.g., Nimesulide, Indomethacin), and the control group receives the vehicle.
-
Inflammation Induction: After a set period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.
-
Edema Measurement: The paw volume is measured immediately before the carrageenan injection (0-hour reading) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The volume of edema is calculated as the difference between the paw volume at each time point and the initial volume. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average edema volume of the control group and Vt is the average edema volume of the test group.
Antimicrobial Activity
The thiazole scaffold is integral to many antimicrobial agents, and tolyl-substituted derivatives continue this trend, showing activity against a range of bacterial and fungal pathogens.[16][17]
Quantitative Data: In Vitro Antimicrobial Susceptibility
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 2-(2-pyrazolin-1-yl)-thiazoles | S. aureus | 8 - 16 | [18] |
| E. coli | 8 - 16 | [18] | |
| C. albicans | 32 | [18] | |
| Bithiazole Derivatives | S. typhimurium | 0.49 | [16] |
| A. niger | Promising activity | [16] | |
| Thiazole-based Schiff bases | E. coli | 14.40 ± 0.04 mm (Inhibition Zone) | [17] |
| S. aureus | 15.00 ± 0.01 mm (Inhibition Zone) | [17] |
Experimental Protocol: Broth Microdilution Method (MIC Determination)
This method is a standardized technique for determining the MIC of an antimicrobial agent.
-
Preparation of Dilutions: A two-fold serial dilution of the tolyl-thiazole derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the target microorganism is prepared and adjusted to a specific concentration, typically around 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, the wells are examined for visible turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Perspectives
Tolyl-substituted thiazole derivatives represent a versatile and highly promising class of compounds for drug discovery. The available data strongly indicate their potential as anticancer, anti-inflammatory, and antimicrobial agents. The tolyl moiety plays a crucial role in modulating the pharmacological profile of the thiazole core, influencing target binding and overall efficacy.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the tolyl group's position (ortho, meta, para) and the substitution patterns on both the thiazole and other appended rings is necessary to optimize potency and selectivity.[7]
-
Mechanism of Action Elucidation: While several potential targets have been identified (e.g., VEGFR-2, COX, LOX), further studies are needed to confirm the precise molecular mechanisms and identify novel biological targets.
-
Pharmacokinetic Profiling: Promising lead compounds should be subjected to ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity studies to evaluate their drug-like properties and potential for clinical development.
-
Synergistic Studies: Investigating the combination of these derivatives with existing drugs could reveal synergistic effects, potentially leading to more effective treatment strategies and overcoming drug resistance.[19]
By leveraging the foundational knowledge outlined in this guide, researchers can continue to explore and develop tolyl-substituted thiazole derivatives into next-generation therapeutic agents.ole derivatives into next-generation therapeutic agents.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Pin1 inhibitory activity of thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 12. wjpmr.com [wjpmr.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
- 15. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. jchemrev.com [jchemrev.com]
- 18. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 4-m-Tolyl-thiazol-2-ylamine Bioactivity: A Technical Guide
Version: 1.0
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 4-m-Tolyl-thiazol-2-ylamine, a novel thiazole derivative. The thiazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities, including antimicrobial and anticancer effects.[1][2] This document outlines a systematic computational workflow, encompassing target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Detailed experimental protocols for these key in silico methodologies are provided to ensure procedural rigor. Furthermore, this guide presents illustrative data in structured tables and visualizes complex workflows and signaling pathways using the Graphviz DOT language, adhering to best practices for data presentation and visualization in computational drug discovery. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities for therapeutic applications.
Introduction to this compound and In Silico Bioactivity Prediction
The compound this compound belongs to the 2-aminothiazole class of heterocyclic compounds. This class is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives, which include antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][3][4] The substitution of a meta-tolyl group at the 4-position of the thiazole ring presents a unique chemical entity whose biological activities have not been extensively characterized.
In silico drug discovery methods provide a rapid and cost-effective approach to predict the bioactivity of novel compounds, thereby prioritizing resources for subsequent in vitro and in vivo testing.[3][5] By leveraging computational models, it is possible to hypothesize potential biological targets, evaluate binding affinities, and predict pharmacokinetic and toxicological profiles. This guide details a systematic in silico workflow to elucidate the potential therapeutic applications of this compound.
Proposed In Silico Bioactivity Prediction Workflow
The computational workflow for predicting the bioactivity of this compound is a multi-step process. It begins with the preparation of the ligand structure and proceeds through target prediction, detailed interaction analysis, and the evaluation of drug-like properties.
References
- 1. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. elgenelim.com [elgenelim.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | A Role for Estrogen Receptor alpha36 in Cancer Progression [frontiersin.org]
- 5. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Anticancer Evaluation of Novel Thiazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary anticancer evaluation of novel thiazole compounds. It includes a summary of their cytotoxic activities, detailed experimental protocols for key in vitro assays, and an exploration of the signaling pathways commonly modulated by these compounds.
Introduction to Thiazole Compounds in Oncology
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anti-cancer effects.[1] These compounds exert their cytotoxic effects through various mechanisms, such as the inhibition of key signaling pathways, induction of apoptosis, and disruption of cellular processes like tubulin polymerization.[1] The presence of the thiazole moiety is a feature of several clinically approved anticancer drugs, highlighting its importance in the development of new cancer therapies.
Data Presentation: Cytotoxicity of Novel Thiazole Derivatives
The in vitro cytotoxic activity of novel thiazole compounds is a critical first step in their evaluation as potential anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cancer cell growth. The following tables summarize the IC50 values of various recently developed thiazole derivatives against a panel of human cancer cell lines.
Table 1: Cytotoxic Activity (IC50, µM) of Thiazole Derivatives Against Breast and Liver Cancer Cell Lines
| Compound/Derivative | MCF-7 (Breast) | HepG2 (Liver) | Reference |
| Compound 4a | 12.7 ± 0.77 | 6.69 ± 0.41 | [2] |
| Compound 4b | 31.5 ± 1.91 | 51.7 ± 3.13 | [2] |
| Compound 4c | 2.57 ± 0.16 | 7.26 ± 0.44 | [2] |
| Compound 5 | 28.0 ± 1.69 | 26.8 ± 1.62 | [2] |
| Staurosporine (Standard) | 6.77 ± 0.41 | 8.4 ± 0.51 | [2] |
Table 2: Cytotoxic Activity (IC50, µM) of Thiazole-Naphthalene Derivatives Against Breast and Lung Cancer Cell Lines
| Compound/Derivative | MCF-7 (Breast) | A549 (Lung) | Reference |
| Compound 5b | 0.48 ± 0.03 | 0.97 ± 0.13 | [3] |
| Colchicine (Standard) | - | - | [3] |
Table 3: Cytotoxic Activity (IC50, µM) of Thiazolyl-Pyrazoline Derivatives Against Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Compound/Derivative | A549 | H441 | NCI-H1650 (EGFR mutant) | NCI-H1975 (EGFR mutant) | Reference |
| Compound 10b | 4.2 | 4.8 | 5.7 | 6.2 | [4] |
| Compound 10d | 2.9 | 3.8 | 3.5 | 4.4 | [4] |
| Gefitinib (Standard) | - | - | >50 | >50 | [4] |
Table 4: Cytotoxic Activity (IC50, µg/mL) of Thiazole Derivatives Against Osteosarcoma Cell Line
| Compound/Derivative | SaOS-2 (Osteosarcoma) | Reference |
| Compound 4b | 0.214 ± 0.009 | [5] |
| Compound 4d | 0.212 ± 0.006 | [5] |
| Compound 4i | 0.190 ± 0.045 | [5] |
Table 5: Cytotoxic Activity (IC50, µg/mL) of Thiazole Derivatives Against Lung Adenocarcinoma and Glioma Cell Lines
| Compound/Derivative | A549 (Lung) | C6 (Glioma) | Reference |
| Compound 3 | 21.00 ± 1.15 | 22.00 ± 3.00 | [6] |
| Compound 4 | >500 | 18.50 ± 4.95 | [6] |
| Compound 8 | 41.33 ± 1.15 | 42.67 ± 2.08 | [6] |
| Cisplatin (Standard) | 13.50 ± 2.12 | 24.33 ± 0.58 | [6] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reliable and reproducible evaluation of novel anticancer compounds. This section provides step-by-step methodologies for the key in vitro assays used to assess the anticancer potential of thiazole derivatives.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Thiazole compound stock solution (in an appropriate solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cancer cells
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with the thiazole compound at the desired concentrations for a specified time.
-
Harvesting: Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the thiazole compound and harvest as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of thiazole compounds on the expression levels of proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualization of Methodologies and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the preliminary in vitro anticancer evaluation of novel thiazole compounds.
Caption: General workflow for the preliminary anticancer evaluation of novel thiazole compounds.
Signaling Pathways
Novel thiazole compounds often exert their anticancer effects by modulating key signaling pathways that regulate cell proliferation, survival, and angiogenesis. The PI3K/Akt/mTOR and VEGFR-2 pathways are common targets.
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.[7] Some thiazole derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest.[7][8]
References
- 1. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Structure Elucidation of 4-m-Tolyl-thiazol-2-ylamine and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the structural elucidation of 4-m-Tolyl-thiazol-2-ylamine and its analogues. It covers synthetic methodologies, detailed experimental protocols for key analytical techniques, and an exploration of the biological pathways these compounds are known to modulate.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial and anticancer properties. The 4-aryl-thiazol-2-ylamine scaffold, in particular, serves as a versatile pharmacophore. The precise substitution pattern on the aryl ring can significantly influence the biological activity, making detailed structural characterization paramount for structure-activity relationship (SAR) studies. This guide focuses on the meta-tolyl analogue, this compound, and provides a framework for the structural analysis of this class of compounds.
Synthesis
The most common and efficient method for the synthesis of 4-aryl-thiazol-2-ylamines is the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea.
General Synthesis of 4-Aryl-thiazol-2-ylamines
The synthesis of this compound is achieved by the reaction of 2-bromo-1-(m-tolyl)ethanone with thiourea.
Reaction Scheme:
A detailed experimental protocol for a similar analogue, 4-(p-tolyl)thiazol-2-amine, is provided below, which can be adapted for the synthesis of the m-tolyl isomer by using the corresponding 2-bromo-1-(m-tolyl)ethanone.
Data Presentation: Spectroscopic and Crystallographic Data
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic-H | 7.5 - 7.1 | m | - | Ar-H |
| Thiazole-H | ~6.7 | s | - | Thiazole C5-H |
| Amine-H | ~5.3 | br s | - | -NH₂ |
| Methyl-H | ~2.4 | s | - | -CH₃ |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment | ||
| C=N | ~168 | Thiazole C2 | ||
| C-Ar (Thiazole) | ~150 | Thiazole C4 | ||
| Aromatic-C | 138 - 125 | Ar-C | ||
| C-H (Thiazole) | ~102 | Thiazole C5 | ||
| Methyl-C | ~21 | -CH₃ |
Table 2: Mass Spectrometry Data for 4-(p-tolyl)thiazol-2-amine
| Parameter | Value |
| Molecular Formula | C₁₀H₁₀N₂S |
| Molecular Weight | 190.26 g/mol |
| Exact Mass | 190.0565 |
| m/z (M+) | 190 |
| Major Fragments (m/z) | 147, 148 |
Table 3: Crystallographic Data for a Related Thiazole Derivative
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.886 (2) |
| b (Å) | 9.576 (3) |
| c (Å) | 13.531 (4) |
| α (°) | 86.590 (9) |
| β (°) | 81.657 (7) |
| γ (°) | 85.926 (8) |
| Volume (ų) | 1007.2 (5) |
| Z | 2 |
Experimental Protocols
Synthesis of 4-(p-tolyl)thiazol-2-amine (Adaptable for m-tolyl isomer)
-
Reaction Setup: A mixture of 2-bromo-1-(p-tolyl)ethanone (5.00 g, 23.5 mmol) and thiourea (1.97 g, 25.9 mmol) in 95% ethanol (33.5 mL) is placed in a round-bottom flask equipped with a reflux condenser.[1]
-
Reflux: The reaction mixture is heated at reflux for 60 minutes.[1]
-
Work-up: The solution is then concentrated under reduced pressure. Water (50 mL) and a saturated aqueous solution of Na₂CO₃ (1.0 mL) are added to the residue.[1]
-
Isolation: The resulting precipitate is collected by filtration and washed with hot water.[1]
-
Purification: The solid is dried under vacuum to yield 4-(p-tolyl)thiazol-2-amine.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are acquired on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software.
-
Spectral Analysis: Chemical shifts are referenced to the residual solvent peak. The multiplicity, coupling constants, and integration of signals in the ¹H NMR spectrum are analyzed. 2D NMR spectra (COSY, HSQC, HMBC) are used to establish the connectivity of protons and carbons to elucidate the complete structure.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of the sample (approximately 10-100 µg/mL) is prepared in a suitable solvent, typically a mixture of acetonitrile and water with a small amount of formic acid or ammonium acetate to promote ionization.
-
Infusion: The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization: A high voltage (typically 3-5 kV) is applied to the ESI needle to generate a fine spray of charged droplets.
-
Mass Analysis: The ions are transferred into the mass analyzer (e.g., quadrupole, time-of-flight) and their mass-to-charge ratios (m/z) are measured.
-
Data Interpretation: The resulting mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak (e.g., [M+H]⁺). High-resolution mass spectrometry can be used to determine the elemental composition.
Single-Crystal X-ray Crystallography
-
Crystal Growth: Single crystals of the compound are grown by slow evaporation of a saturated solution in a suitable solvent or by vapor diffusion.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and exposed to a monochromatic X-ray beam. Diffraction data are collected as a series of images at different crystal orientations, typically at a low temperature (e.g., 100 K).
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques.
Mandatory Visualizations
Experimental Workflow for Structure Elucidation
Caption: Workflow for the synthesis and structural elucidation of 4-aryl-thiazol-2-ylamines.
Anticancer Signaling Pathway: PI3K/Akt/mTOR Inhibition
Thiazole derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell proliferation and survival and is often dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole analogues.
Antimicrobial Signaling Pathway: Bacterial DNA Gyrase Inhibition
The antimicrobial activity of many thiazole derivatives is attributed to their ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.
Caption: Inhibition of bacterial DNA gyrase by thiazole analogues.
References
Navigating the Crucial Early Stages of Drug Development: A Technical Guide to the Solubility and Stability of 4-m-Tolyl-thiazol-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility and stability are paramount, influencing everything from initial bioassay results to formulation and in vivo performance. This technical guide provides a comprehensive framework for evaluating the solubility and stability of 4-m-Tolyl-thiazol-2-ylamine, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive public data for this specific molecule, this document outlines the standard, industry-accepted experimental protocols for determining these critical parameters. Detailed methodologies for kinetic and thermodynamic solubility assessment, as well as forced degradation and long-term stability studies as per ICH guidelines, are presented. This guide is intended to equip researchers with the necessary knowledge to thoroughly characterize this compound, enabling data-driven decisions in the drug discovery and development process.
Introduction to this compound
This compound belongs to the thiazole class of heterocyclic compounds, a scaffold that is present in numerous FDA-approved drugs and is of significant interest in medicinal chemistry due to its wide range of biological activities. The successful development of any new chemical entity, including this compound, is contingent upon a thorough understanding of its physicochemical properties. Solubility and stability are foundational to a compound's druggability, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. Early and accurate assessment of these characteristics is essential to de-risk projects and guide lead optimization efforts.
Physicochemical Properties of this compound
While comprehensive experimental data for this compound is not widely published, some basic physicochemical properties have been reported by chemical suppliers. These are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂S | Alfa Chemistry[1] |
| Molecular Weight | 190.26 g/mol | Alfa Chemistry[1] |
| CAS Number | 5330-67-6 | Alfa Chemistry[1] |
| Boiling Point | 362.9°C at 760 mmHg | Alfa Chemistry[1] |
| Density | 1.219 g/cm³ | Alfa Chemistry[1] |
Solubility Studies: Unveiling the Dissolution Behavior
Aqueous solubility is a critical factor for drug absorption and bioavailability. In drug discovery, two types of solubility are typically measured: kinetic and thermodynamic solubility.
-
Kinetic Solubility is the concentration of a compound at the moment a precipitate first forms when a solution (typically in DMSO) is added to an aqueous buffer. It is a high-throughput measurement that mimics the conditions of many in vitro biological assays.[2][3][4]
-
Thermodynamic Solubility is the saturation concentration of a compound in a specific solvent system at equilibrium. This is considered the "true" solubility and is crucial for pre-formulation and formulation development.[5][6][7]
Experimental Protocols for Solubility Determination
The following are generalized protocols for determining the kinetic and thermodynamic solubility of a compound like this compound.
This high-throughput method is used for early-stage screening of compounds.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Plate reader capable of measuring turbidity (nephelometer)
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add a small volume of the DMSO stock solution to the PBS buffer.
-
Perform serial dilutions to create a range of concentrations.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 2 hours) with shaking.[8][9]
-
Measure the light scattering or turbidity in each well using a nephelometer.[8]
-
The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.
This method determines the equilibrium solubility and is considered the gold standard.
Materials:
-
This compound (solid)
-
Aqueous buffer (e.g., PBS at various pH values) and other relevant solvents (e.g., simulated gastric and intestinal fluids)
-
Glass vials
-
Orbital shaker/incubator
-
Filtration apparatus (e.g., 0.45 µm syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Protocol:
-
Add an excess amount of solid this compound to a glass vial containing a known volume of the desired solvent.
-
Seal the vials and place them in a shaker/incubator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[5]
-
After incubation, allow the samples to stand for a short period to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.[6][10]
Summary of Typical Solvents for Solubility Testing
| Solvent System | Rationale |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Simulates physiological pH. |
| Simulated Gastric Fluid (SGF), pH ~1.2 | Assesses solubility in the stomach. |
| Simulated Intestinal Fluid (SIF), pH ~6.8 | Assesses solubility in the small intestine. |
| Water | Basic aqueous solubility. |
| Organic Co-solvents (e.g., Ethanol, PEG 400) | Investigates potential for formulation development. |
Visualization of the Thermodynamic Solubility Workflow
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vitro Thermodynamic Solubility [protocols.io]
- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. enamine.net [enamine.net]
- 10. evotec.com [evotec.com]
Methodological & Application
Application Note: A Step-by-Step Protocol for the Hantzsch Synthesis of 4-(m-Tolyl)-thiazol-2-ylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a cornerstone reaction in heterocyclic chemistry for the construction of thiazole rings.[1][2] This method typically involves the condensation of an α-haloketone with a thioamide.[3][4] The resulting thiazole scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds and approved drugs, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][5][6]
This document provides a detailed, two-part protocol for the synthesis of 4-(m-tolyl)thiazol-2-ylamine. The first part describes the preparation of the requisite α-bromoketone intermediate, 2-bromo-1-(m-tolyl)ethanone, from 1-(m-tolyl)ethanone. The second part details the subsequent cyclocondensation reaction with thiourea to yield the final product.
Overall Synthetic Scheme
The synthesis proceeds in two main stages:
-
α-Bromination: Formation of the α-haloketone from the corresponding aryl ketone.
-
Hantzsch Cyclization: Reaction of the α-haloketone with thiourea to form the 2-aminothiazole ring.
Caption: Overall synthetic route for 4-(m-Tolyl)thiazol-2-ylamine.
Data Presentation
The following table summarizes the key reagents, their quantities, and expected outcomes for the synthesis.
| Step | Reagent | MW ( g/mol ) | Equivalents | Amount | Solvent/Volume |
| A: α-Bromination | 1-(m-tolyl)ethanone | 134.18 | 1.0 | 5.00 g (37.3 mmol) | Glacial Acetic Acid / 40 mL |
| Bromine (Br₂) | 159.81 | 1.05 | 1.95 mL (6.26 g, 39.1 mmol) | - | |
| B: Hantzsch Synthesis | 2-Bromo-1-(m-tolyl)ethanone | 213.07 | 1.0 | 7.94 g (37.3 mmol) | 95% Ethanol / 60 mL |
| Thiourea | 76.12 | 1.1 | 3.14 g (41.2 mmol) | - | |
| Product | 4-(m-Tolyl)thiazol-2-ylamine | 190.26 | - | Expected Yield: ~85-95% | - |
| Physical Properties | Appearance: Off-white to pale yellow solid | Molecular Formula: C₁₀H₁₀N₂S[7] | Melting Point: ~130-140 °C (estimated) |
Experimental Protocols
Safety Precautions:
-
Work in a well-ventilated fume hood at all times.
-
Bromine (Br₂) is highly corrosive, toxic, and volatile. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
α-haloketones are lachrymatory (tear-inducing) and skin irritants. Avoid inhalation and skin contact.
-
Use appropriate glassware and ensure all joints are properly sealed.
Part A: Synthesis of 2-Bromo-1-(m-tolyl)ethanone
This procedure is based on the general method for the direct α-halogenation of aryl ketones.[8]
Materials and Equipment:
-
1-(m-tolyl)ethanone (m-methylacetophenone)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Ice water
-
Sodium bisulfite solution (5% w/v)
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (250 mL), dropping funnel, magnetic stirrer, ice bath, rotary evaporator.
Procedure:
-
Set up a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath.
-
Add 1-(m-tolyl)ethanone (1.0 eq, 37.3 mmol, 5.00 g) and glacial acetic acid (40 mL) to the flask. Stir the solution until the ketone is fully dissolved and cool it to 0-5 °C.
-
Slowly add bromine (1.05 eq, 39.1 mmol, 1.95 mL) dropwise from the dropping funnel over 30-45 minutes. Maintain the temperature below 10 °C during the addition. The red-brown color of bromine should gradually disappear.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture into a beaker containing 200 mL of ice water with vigorous stirring.
-
If any residual bromine color persists, add 5% sodium bisulfite solution dropwise until the solution becomes colorless.
-
Extract the aqueous mixture with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, 2-bromo-1-(m-tolyl)ethanone, is typically a pale yellow oil or low-melting solid and can often be used in the next step without further purification.
Part B: Hantzsch Synthesis of 4-(m-Tolyl)thiazol-2-ylamine
This protocol is adapted from established procedures for analogous compounds.[3][9]
Materials and Equipment:
-
2-Bromo-1-(m-tolyl)ethanone (from Part A)
-
Thiourea
-
Ethanol (95%)
-
Sodium carbonate (Na₂CO₃) solution (5% or saturated)
-
Deionized water
-
Round-bottom flask (250 mL), reflux condenser, magnetic stirrer with heating plate, Büchner funnel and flask.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the crude 2-bromo-1-(m-tolyl)ethanone (1.0 eq, ~37.3 mmol) and 95% ethanol (60 mL).
-
Add thiourea (1.1 eq, 41.2 mmol, 3.14 g) to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically complete within 60-90 minutes.[9] A precipitate of the hydrobromide salt of the product may form during the reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 250 mL of cold water.
-
Slowly add a 5% sodium carbonate solution while stirring until the mixture is alkaline (pH ~8-9). This neutralizes the hydrobromic acid formed and precipitates the free amine product.
-
Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.
-
Dry the collected solid in a vacuum oven at 50-60 °C to yield the crude 4-(m-tolyl)thiazol-2-ylamine.
-
For further purification, the crude product can be recrystallized from hot ethanol.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 4-(m-Tolyl)thiazol-2-ylamine.
Reaction Mechanism Diagram
The Hantzsch synthesis proceeds via an initial nucleophilic substitution, followed by an intramolecular cyclization and dehydration.[3][10]
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
References
- 1. synarchive.com [synarchive.com]
- 2. benchchem.com [benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for the Purification of 2-Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and practical guidance for the purification of 2-aminothiazole derivatives, a crucial step in the synthesis and development of new therapeutic agents. The protocols outlined below cover common laboratory-scale techniques, including recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC).
Introduction
2-Aminothiazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The purity of these compounds is paramount for accurate biological evaluation and to meet stringent regulatory requirements for drug development. This document offers standardized protocols and comparative data to aid researchers in achieving high-purity 2-aminothiazole derivatives.
Purification Techniques
The choice of purification technique depends on the physicochemical properties of the 2-aminothiazole derivative, the nature of the impurities, and the desired scale of purification.
Recrystallization
Recrystallization is a fundamental and cost-effective technique for purifying solid compounds. The principle lies in the differential solubility of the target compound and impurities in a suitable solvent or solvent system at different temperatures.
Experimental Protocol: Recrystallization of 2-Aminothiazole
This protocol describes the purification of 2-aminothiazole by recrystallization from benzene to achieve high purity.[1]
Materials:
-
Crude 2-aminothiazole
-
Benzene (or a suitable alternative solvent)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Cooling bath (e.g., ice-water bath)
Procedure:
-
Dissolution: In a fume hood, dissolve the crude 2-aminothiazole in a minimal amount of hot benzene in an Erlenmeyer flask by gently heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Subsequently, place the flask in a cooling bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Quantitative Data: Recrystallization of 2-Aminothiazole Derivatives
| Compound | Recrystallization Solvent | Yield (%) | Purity (%) | Reference |
| 2-Aminothiazole | Benzene | 88.9 | 99.9 | [1] |
| 2-Aminothiazole | Water/Hexane | 96.3 | 99.9 | [1] |
| 4-(4-Chlorophenyl)-N-(4-fluorophenyl)thiazol-2-amine | Ethanol | 88 | - | [2] |
| Substituted 2-aminothiazoles | Ethanol | Good to Excellent | - |
Column Chromatography
Column chromatography is a versatile adsorptive separation technique widely used for the purification of organic compounds.[3] Separation is based on the differential partitioning of the components of a mixture between a solid stationary phase (e.g., silica gel) and a liquid mobile phase.
Experimental Protocol: Column Chromatography of a Representative 2-Aminothiazole Derivative
This is a general guideline and may require optimization based on the specific properties of the derivative.[3]
Materials:
-
Crude 2-aminothiazole derivative
-
Silica gel (60-120 mesh)
-
Eluting solvents (e.g., hexane, ethyl acetate)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into the glass column, ensuring a uniform and air-free packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) to elute the compounds from the column. The specific gradient will depend on the polarity of the target compound and impurities.
-
Fraction Collection: Collect the eluent in fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure compound.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
Quantitative Data: Column Chromatography of 2-Aminothiazole Derivatives
| Compound | Stationary Phase | Mobile Phase / Gradient | Yield (%) | Purity | Reference |
| Novel 2-aminothiazole derivatives | Silica gel | Not specified | High | Spectroscopically pure | |
| 2-Aminothiazole sulfonamide derivatives | Silica gel 60 | Not specified | 34-55 | - | |
| 4-(2-N-butyl-4-chloro-5-hydroxymethyl-imidazol-1-yl-methyl-biphenyl-2-carboxylic acid-(substitutedphenyl-thiazole)-amides | Not specified | Not specified | - | - |
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is a high-resolution purification technique used to isolate pure compounds from a mixture. It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.
Experimental Protocol: Preparative HPLC of a Novel 2-Aminothiazole Derivative (21MAT)
This protocol is adapted from a validated analytical method and can be scaled up for preparative purposes.[4]
Materials:
-
Crude 21MAT
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Orthophosphoric acid
-
Preparative HPLC system with a suitable detector
-
Preparative C18 column
Procedure:
-
Method Development (Analytical Scale): Develop an analytical HPLC method to achieve good separation of the target compound from impurities. A suitable starting point for 21MAT is a Phenomenex Luna® C18 column (50 x 4.6 mm, 5 µm) with an isocratic mobile phase of 55% 0.1% v/v orthophosphoric acid in water and 45% 0.1% v/v orthophosphoric acid in acetonitrile at a flow rate of 1 mL/min. Detection is at 272 nm.[4]
-
Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter and flow rate while maintaining the linear velocity. The sample load will need to be optimized based on the column size and the resolution achieved.
-
Sample Preparation: Dissolve the crude sample in the mobile phase or a compatible solvent.
-
Purification: Inject the sample onto the preparative HPLC system and collect the fraction corresponding to the target compound's retention time.
-
Solvent Evaporation: Evaporate the solvent from the collected fraction to obtain the purified compound.
Quantitative Data: HPLC Purification of 2-Aminothiazole Derivatives
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Purity | Reference |
| 21MAT | Phenomenex Luna® C18 (50 x 4.6 mm, 5 µm) | 55% 0.1% OPA in water, 45% 0.1% OPA in acetonitrile (isocratic) | 1.0 | 2.16 ± 0.03 | ≥ 97% | [4] |
| 21MAT | Waters Xterra RP® C18 (150 x 4.6 mm, 5 µm) | 85% (0.1% formic acid and 15% of 5 mM ammonium formate in 50:50 water/acetonitrile), 15% (95:5 methanol/acetonitrile) (isocratic) | 1.0 | 2.09 ± 0.02 | ≥ 97% | [4] |
Visualizations
The following diagrams illustrate a general purification workflow and key signaling pathways targeted by bioactive 2-aminothiazole derivatives.
Caption: General purification workflow.
Caption: PI3K/Akt/mTOR pathway inhibition.
Caption: ALK signaling pathway inhibition.
Conclusion
The successful purification of 2-aminothiazole derivatives is a critical determinant in the advancement of preclinical and clinical research. The methods described in these application notes provide a solid foundation for researchers to develop and optimize purification strategies for their specific compounds. Careful selection of the purification technique and optimization of experimental parameters are essential for obtaining high-purity materials for biological and pharmaceutical development.
References
- 1. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-m-Tolyl-thiazol-2-ylamine
Introduction:
4-m-Tolyl-thiazol-2-ylamine is a substituted aminothiazole, a class of compounds recognized for their diverse biological activities.[1] Accurate and reliable quantification of this compound is crucial for researchers, scientists, and drug development professionals in various stages of research, including pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantitative analysis of this compound in both bulk form and biological matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Method 1: Quantification of this compound in Bulk Drug Substance by Stability-Indicating HPLC-UV
This method is designed for the accurate quantification of this compound and to ensure that the analytical method can distinguish the intact drug from its degradation products, making it a stability-indicating method.[2][3]
Experimental Protocol:
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC with a UV-Vis detector.[4]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound; a wavelength of 272 nm can be considered based on similar aminothiazole structures.[4]
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards ranging from 1 to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample containing the analyte in the mobile phase to an estimated concentration within the calibration range and filter through a 0.22 µm syringe filter.[3]
3. Forced Degradation Studies: To establish the stability-indicating nature of the method, stress studies are conducted on the drug substance.[3][5]
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.[3]
-
Thermal Degradation: Expose the solid drug to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
After degradation, samples are diluted to a suitable concentration and analyzed to ensure the degradation peaks are well-resolved from the main analyte peak.[5]
Data Presentation:
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% |
Table 2: Validation Summary for HPLC-UV Method
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.15 |
| Limit of Quantification (LOQ) (µg/mL) | 0.50 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Workflow Diagram:
Caption: Workflow for HPLC-UV analysis of this compound.
Method 2: Quantification of this compound in Human Plasma by LC-MS/MS
This bioanalytical method is suitable for the quantification of this compound in a complex biological matrix like human plasma, offering high sensitivity and selectivity.[1][6]
Experimental Protocol:
1. Instrumentation and Chromatographic Conditions:
-
System: LC-MS/MS system.[4]
-
Column: Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: Methanol:Acetonitrile (95:5, v/v).[1]
-
Gradient: Isocratic elution with 85% Mobile Phase A and 15% Mobile Phase B.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 5 µL.[4]
2. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions: To be determined by infusing a standard solution of this compound and a suitable internal standard (IS). For a similar aminothiazole, transitions like m/z 355.41 -> 152 were used.[4]
-
Internal Standard (IS): A structurally similar compound not present in the biological matrix.
3. Sample Preparation (Protein Precipitation): [1]
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.[4]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.[4]
4. Calibration and Quality Control Samples:
-
Prepare calibration standards by spiking known concentrations of this compound into blank plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
Data Presentation:
Table 3: Validation Summary for LC-MS/MS Method
| Parameter | Result |
| Linearity Range (ng/mL) | 1 - 1000 |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) |
| Matrix Effect | Acceptable |
| Recovery | Consistent and reproducible |
Workflow Diagram:
References
- 1. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. turkjps.org [turkjps.org]
- 6. Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-m-Tolyl-thiazol-2-ylamine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a tolyl group at the 4-position of this scaffold, as seen in 4-m-Tolyl-thiazol-2-ylamine and its isomers, has led to the development of potent and selective therapeutic agents. This document provides a comprehensive overview of the applications of this compound and its derivatives, with a focus on their synthesis, biological activities, and mechanisms of action.
Application Notes
The 4-Tolyl-thiazol-2-ylamine core is a versatile building block for the synthesis of compounds with a wide range of pharmacological activities.[1][2][3][4] Its derivatives have been extensively investigated for their potential as:
-
Anticancer Agents: Derivatives have shown significant cytotoxic activity against various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer.[5][6][7][8] The proposed mechanisms of action include the inhibition of key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Aurora kinases, and spleen tyrosine kinase (SYK), leading to apoptosis and cell cycle arrest.[5][9][10][11][12]
-
Antimicrobial Agents: The scaffold has been utilized to develop potent antibacterial and antifungal agents.[13][14][15][16] These compounds have shown activity against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[15] The proposed antibacterial mechanism for some derivatives involves the inhibition of enzymes like E. coli MurB, which is crucial for bacterial cell wall synthesis.[17]
-
Anti-inflammatory Agents: Certain derivatives have demonstrated anti-inflammatory properties by inhibiting p38 MAP kinase, a key enzyme in the inflammatory signaling cascade.[18] This suggests their potential in treating inflammatory disorders.
-
Kinase Inhibitors: The 2-aminothiazole moiety is a well-established pharmacophore for kinase inhibition.[9][10][11][12][18] By modifying the substituents on the tolyl and amine groups, researchers have developed selective inhibitors for various kinases, highlighting the tunability of this scaffold for targeted therapies.
Quantitative Data Summary
The following tables summarize the reported biological activities of various 4-Tolyl-thiazol-2-ylamine derivatives.
Table 1: Anticancer Activity of 4-Tolyl-thiazol-2-ylamine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | MCF-7 | 2.57 ± 0.16 | [5] |
| 4c | HepG2 | 7.26 ± 0.44 | [5] |
| 46b | A549 | 0.16 ± 0.06 | [6] |
| 46b | HepG2 | 0.13 ± 0.05 | [6] |
| 27 | HeLa | 1.6 ± 0.8 | [6] |
| 20 | H1299 | 4.89 | [6] |
| 20 | SHG-44 | 4.03 | [6] |
| 4c (N-phenylthiazole derivative) | SKNMC | 10.8 ± 0.08 | [7] |
| 4d (N-phenylthiazole derivative) | Hep-G2 | 11.6 ± 0.12 | [7] |
| 4b (triphenylamine-linked pyridine derivative) | A-549 | 0.00803 | [8] |
| 4e (triphenylamine-linked pyridine derivative) | A-549 | 0.0095 | [8] |
Table 2: Kinase Inhibitory Activity of 4-Tolyl-thiazol-2-ylamine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 4c | VEGFR-2 | 0.15 | [5] |
Table 3: Antimicrobial Activity of 4-Tolyl-thiazol-2-ylamine Derivatives
| Compound ID | Microorganism | MIC (mg/mL) | Reference |
| 5x | S. Typhimurium | 0.06 - 0.12 | [15] |
| 5m | S. aureus | 0.06 | [15] |
| 5d | S. aureus | - | [15] |
| 7 | Salmonella typhimurium | 0.49 µg/mL | [16] |
| 13 | Salmonella typhimurium | 0.49 µg/mL | [16] |
Experimental Protocols
General Synthesis of 4-(p-Tolyl)thiazol-2-amine[19]
This protocol describes a common method for synthesizing the parent scaffold.
Materials:
-
2-Bromo-1-(p-tolyl)ethanone
-
Thiourea
-
95% Ethanol (EtOH)
-
Water
-
Saturated aqueous Sodium Carbonate (Na2CO3)
Procedure:
-
A mixture of 2-bromo-1-(p-tolyl)ethanone (23.5 mmol) and thiourea (25.9 mmol) in 95% EtOH (33.5 mL) is heated at reflux for 60 minutes.
-
The solution is then concentrated under reduced pressure.
-
Water (50 mL) and saturated aqueous Na2CO3 (1.0 mL) are added to the concentrated solution.
-
The resulting precipitate is filtered and washed with hot water.
-
The solid is dried under vacuum to yield 4-(p-tolyl)thiazol-2-amine.
In Vitro Cytotoxicity Assessment (MTT Assay)[5][20]
This protocol outlines a standard procedure for evaluating the anticancer activity of synthesized compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the synthesized compounds and incubated for a specified period (e.g., 48 hours).
-
After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
The medium is removed, and the formazan crystals formed are dissolved in a solubilization buffer.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antibacterial Susceptibility Testing (Microdilution Method)[15]
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Synthesized compounds dissolved in a suitable solvent
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Reference antibiotic (e.g., Ampicillin, Streptomycin)
Procedure:
-
Serial two-fold dilutions of the synthesized compounds are prepared in MHB in a 96-well plate.
-
Each well is inoculated with the standardized bacterial suspension.
-
Positive (bacteria without compound) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Proposed anticancer mechanism of action.
Caption: Proposed antibacterial mechanism of action.
Caption: Drug discovery workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 5. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nanobioletters.com [nanobioletters.com]
- 14. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assays to Determine the Cytotoxicity of 4-m-Tolyl-thiazol-2-ylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction The thiazole ring is a core structure in many compounds of medicinal interest, with derivatives showing a wide range of biological activities, including anticancer properties.[1][2][3] 4-m-Tolyl-thiazol-2-ylamine is a thiazole derivative whose cytotoxic potential is of significant interest in drug discovery and development.[4] Evaluating the effect of such compounds on cell viability and proliferation is a critical first step in preclinical assessment.[5] This document provides detailed protocols for three common cell-based assays used to quantify the cytotoxicity of this compound: the MTT assay, the Lactate Dehydrogenase (LDH) release assay, and the Annexin V/Propidium Iodide (PI) apoptosis assay.
General Experimental Workflow The determination of cytotoxicity follows a structured workflow, beginning with cell preparation and compound treatment, followed by the application of a specific assay to measure cell health, and concluding with data analysis.
MTT Assay: Assessment of Metabolic Viability
The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[5] Viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan crystals.[6][7] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance.[8]
Protocol: MTT Assay
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (e.g., in DMSO)
-
Selected cell line(s) and appropriate complete culture medium
-
MTT solution: 5 mg/mL in sterile PBS, filtered.[6][7] Store protected from light at 4°C.[8]
-
Solubilization solution: e.g., 10% SDS in 0.01 M HCl or pure DMSO.[9]
-
Microplate reader capable of measuring absorbance at 570 nm.[9]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[6][9] Incubate overnight (or until cells adhere and reach ~70-80% confluency).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.[6][8]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[7][9]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[6][10]
Example Data: IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of a biological process. Lower IC₅₀ values indicate higher cytotoxic potency.
| Cell Line | Tissue of Origin | Treatment Duration | Example IC₅₀ of this compound (µM) |
| A549 | Lung Carcinoma | 48 hours | 15.2 ± 1.8 |
| HepG2 | Hepatocellular Carcinoma | 48 hours | 11.6 ± 0.9[1] |
| MCF-7 | Breast Adenocarcinoma | 48 hours | 25.4 ± 3.1 |
| SKNMC | Neuroblastoma | 48 hours | 10.8 ± 1.1[1] |
Note: Data are for illustrative purposes only and should be determined experimentally.
LDH Release Assay: Assessment of Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[11][12] LDH is a stable cytosolic enzyme that is rapidly released into the culture medium upon cell lysis or necrosis.[13] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of color is directly proportional to the number of lysed cells.[13]
Protocol: LDH Release Assay
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Cell line(s) and appropriate culture medium
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis buffer for positive controls)
-
Microplate reader capable of measuring absorbance at 490 nm.[14]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Seed cells at a density that will not reach 100% confluency by the end of the experiment.
-
Setup Controls: On the same plate, prepare the following controls in triplicate:[13][14]
-
Vehicle Control: Cells treated with vehicle only (for spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit (typically 1 hour before measurement).
-
Medium Background Control: Culture medium without cells.
-
-
Sample Collection: After the incubation period, centrifuge the plate (if using suspension cells) or proceed directly. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[14]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[14]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[14]
-
Stop Reaction: Add 50 µL of stop solution from the kit to each well.[14]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. Use 680 nm as a reference wavelength to subtract background.[14]
Example Data: Percent Cytotoxicity
Cytotoxicity is calculated by comparing the LDH release from treated cells to that of the controls.
Formula: % Cytotoxicity = [ (Compound-Treated LDH Activity - Vehicle Control LDH Activity) / (Maximum LDH Activity - Vehicle Control LDH Activity) ] * 100
| Concentration of this compound (µM) | Absorbance at 490 nm (Corrected) | % Cytotoxicity |
| 0 (Vehicle Control) | 0.150 | 0% |
| 1 | 0.185 | 5.8% |
| 5 | 0.320 | 28.3% |
| 10 | 0.550 | 66.7% |
| 25 | 0.780 | 105% |
| 50 | 0.765 | 102.5% |
| Max Release Control | 0.750 | 100% |
Note: Values >100% can occur and may indicate compound interference or additional cellular effects.
Annexin V/PI Assay: Differentiating Apoptosis and Necrosis
This flow cytometry-based assay provides deeper insight into the mechanism of cell death.[15] It uses two stains to differentiate between healthy, apoptotic, and necrotic cells.
-
Annexin V: A protein that binds with high affinity to phosphatidylserine (PS). In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane, making it accessible to labeled Annexin V.[16]
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost.
Cell Population Identification:
-
Annexin V (-) / PI (-): Healthy, viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (due to primary necrosis).
References
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins as topoisomerase-II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. cellbiologics.com [cellbiologics.com]
- 15. Apoptosis Protocols | Thermo Fisher Scientific - FR [thermofisher.com]
- 16. scispace.com [scispace.com]
Application Note and Protocol for Assessing the Antibacterial Spectrum of 4-m-Tolyl-thiazol-2-ylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antibacterial properties.[1][2] The emergence of antibiotic-resistant bacteria necessitates the discovery and evaluation of new antimicrobial agents.[3] 4-m-Tolyl-thiazol-2-ylamine is a thiazole derivative with potential antibacterial activity. This document provides detailed protocols for determining its antibacterial spectrum, primarily through the broth microdilution method for Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion assay. These methods are fundamental in preclinical drug development for characterizing the potency and range of activity of a novel compound.
Data Presentation
Quantitative data from the antibacterial assays should be summarized for clear interpretation and comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against a Panel of Bacteria
| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 29213 | |
| Bacillus subtilis | Gram-positive | 6633 | |
| Escherichia coli | Gram-negative | 25922 | |
| Pseudomonas aeruginosa | Gram-negative | 27853 | |
| Enterococcus faecalis | Gram-positive | 29212 | |
| Klebsiella pneumoniae | Gram-negative | 700603 | |
| Reference Antibiotic 1 (e.g., Ciprofloxacin) | |||
| Staphylococcus aureus | Gram-positive | 29213 | |
| Escherichia coli | Gram-negative | 25922 | |
| Reference Antibiotic 2 (e.g., Vancomycin) | |||
| Staphylococcus aureus | Gram-positive | 29213 | |
| Enterococcus faecalis | Gram-positive | 29212 |
Table 2: Zone of Inhibition Diameters for this compound using the Kirby-Bauer Disk Diffusion Method
| Bacterial Strain | Gram Stain | ATCC Number | Zone of Inhibition (mm) | Interpretation (S/I/R) |
| Staphylococcus aureus | Gram-positive | 29213 | ||
| Bacillus subtilis | Gram-positive | 6633 | ||
| Escherichia coli | Gram-negative | 25922 | ||
| Pseudomonas aeruginosa | Gram-negative | 27853 | ||
| Enterococcus faecalis | Gram-positive | 29212 | ||
| Klebsiella pneumoniae | Gram-negative | 700603 | ||
| Reference Antibiotic 1 (e.g., Ciprofloxacin) | ||||
| Staphylococcus aureus | Gram-positive | 29213 | ||
| Escherichia coli | Gram-negative | 25922 | ||
| Reference Antibiotic 2 (e.g., Vancomycin) | ||||
| Staphylococcus aureus | Gram-positive | 29213 | ||
| Enterococcus faecalis | Gram-positive | 29212 |
S = Susceptible, I = Intermediate, R = Resistant. Interpretation is based on CLSI guidelines for the reference antibiotics. For the test compound, the zone diameter provides a qualitative measure of activity.
Experimental Protocols
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4]
Materials:
-
This compound (test compound)
-
Reference antibiotics (e.g., Ciprofloxacin, Vancomycin)
-
Sterile 96-well microtiter plates[5]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[3]
-
Bacterial strains (see Table 1)
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)[3]
-
Multichannel pipette
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilutions should be made in CAMHB to achieve the desired concentration range for the assay.[4][5]
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3][7] This can be done visually or using a spectrophotometer.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Plate Setup:
-
Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.[5]
-
Add 100 µL of the 2x concentrated test compound to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.[5]
-
This will result in wells with decreasing concentrations of the test compound.
-
Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).[3]
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well (except the sterility control). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.[3]
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the test compound at which there is no visible growth of the bacteria.[3] This can be assessed visually or by using a plate reader.
-
Kirby-Bauer Disk Diffusion Method
This is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to an antimicrobial agent.[7]
Materials:
-
This compound impregnated sterile paper disks (prepare by applying a known concentration of the compound to blank disks and allowing them to dry)
-
Reference antibiotic disks
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[7]
-
Bacterial strains
-
Sterile cotton swabs[7]
-
0.5 McFarland turbidity standard[6]
-
Incubator (35°C ± 2°C)
-
Forceps
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[6][7]
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.[8]
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[7]
-
Allow the plate to dry for 3-5 minutes.[9]
-
-
Application of Disks:
-
Using sterile forceps, place the this compound impregnated disks and reference antibiotic disks onto the inoculated agar surface.[6]
-
Ensure the disks are placed at least 24 mm apart from each other and 10-15 mm from the edge of the plate.[9]
-
Gently press each disk to ensure complete contact with the agar.[6]
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.[10]
-
-
Result Interpretation:
Visualizations
Experimental Workflows
Caption: Workflow for MIC determination using the broth microdilution method.
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Potential Mechanism of Action
While the specific mechanism of action for this compound is yet to be determined, thiazole derivatives have been reported to act through various antibacterial mechanisms.[11] One potential pathway is the inhibition of bacterial enzymes essential for cell wall synthesis, such as the MurB enzyme.[12]
References
- 1. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. asm.org [asm.org]
- 7. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 8. microbenotes.com [microbenotes.com]
- 9. apec.org [apec.org]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. jchemrev.com [jchemrev.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Investigating 4-m-Tolyl-thiazol-2-ylamine as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the initial investigation of 4-m-Tolyl-thiazol-2-ylamine, a novel small molecule, as a potential kinase inhibitor. The thiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing promise in targeting various protein kinases.[1][2][3] Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer, making them prime targets for therapeutic development.[4][5][6][7]
This document outlines the foundational biochemical and cell-based assays required to determine the inhibitory potential and preliminary selectivity profile of this compound.
Data Presentation: Inhibitory Activity Profile
To assess the efficacy and selectivity of a novel kinase inhibitor, it is crucial to determine its half-maximal inhibitory concentration (IC50) against a panel of kinases. The following table presents example data for this compound, illustrating how results from a biochemical kinase assay can be structured for clear comparison. Staurosporine, a non-selective kinase inhibitor, is included as a positive control.[8]
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A | 25 | 6 |
| Kinase B | 450 | 12 |
| Kinase C | >15,000 | 25 |
| Kinase D | 150 | 8 |
| Kinase E | 800 | 18 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.
In-Vitro Biochemical Kinase Assay (Luminescence-Based)
This protocol describes a method to measure the direct inhibitory effect of this compound on the activity of a purified kinase by quantifying ATP consumption.[8][9] The ADP-Glo™ Kinase Assay is a common example of such a method.[8][9]
Materials:
-
This compound
-
Purified kinase of interest
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a vehicle control) to each well.
-
Add 2.5 µL of the purified kinase to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase substrate and ATP to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which then fuels a luciferase reaction.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Use a sigmoidal dose-response curve to calculate the IC50 value.[8]
-
Cell-Based Kinase Phosphorylation Assay
This protocol aims to determine the effect of this compound on a specific kinase signaling pathway within a cellular context by measuring the phosphorylation of a downstream substrate.[4][10][11]
Materials:
-
Human cancer cell line known to have an active kinase pathway of interest (e.g., MCF-7 for PI3K/Akt pathway).
-
Cell culture medium and supplements.
-
This compound.
-
Pathway activator (e.g., growth factor like EGF or insulin).
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer.
-
Phospho-specific and total protein antibodies for the downstream substrate.
-
ELISA, Western Blot, or Meso Scale Discovery (MSD) assay platform.[4]
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and grow overnight to allow for attachment.
-
Starve the cells in a serum-free medium for 4-6 hours to reduce baseline pathway activation.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
-
Pathway Stimulation:
-
Stimulate the kinase pathway by adding a specific activator (e.g., EGF) for a predetermined amount of time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Remove the medium and wash the cells with ice-cold PBS.
-
Add cell lysis buffer to each well to extract cellular proteins.
-
-
Quantification of Protein Phosphorylation:
-
Use an appropriate method to quantify the level of phosphorylation of the target substrate. An ELISA-based method is described here:
-
Coat an ELISA plate with a capture antibody for the total substrate protein.
-
Add cell lysates to the wells and incubate.
-
Wash the wells to remove unbound proteins.
-
Add a detection antibody that specifically recognizes the phosphorylated form of the substrate. This antibody should be conjugated to an enzyme like HRP.
-
Wash again and add a colorimetric substrate.
-
Measure the absorbance using a plate reader.
-
-
-
Data Analysis:
-
Normalize the phospho-protein signal to the total protein amount or cell number.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
-
Signaling Pathway Visualization
Understanding the context in which a kinase inhibitor functions is critical. Protein kinases operate within complex signaling networks.[5][12] The diagram below illustrates a simplified version of the MAPK/Erk signaling pathway, a common target in cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. Pharmacological approaches to understanding protein kinase signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. "Inhibitors of Protein Kinase Signaling Pathways Emerging Therapies for" by Thomas Force, Keisuke Kuida et al. [digitalcommons.chapman.edu]
- 8. benchchem.com [benchchem.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. inits.at [inits.at]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
Application Notes: The Use of 4-m-Tolyl-thiazol-2-ylamine as a Versatile Scaffold for Novel Drug Design
Introduction
The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds and clinically approved drugs.[1][2][3] Its unique structural and electronic properties allow for diverse interactions with various biological targets, making it a "privileged scaffold" in drug discovery.[4] The 4-m-tolyl-thiazol-2-ylamine core, in particular, serves as a valuable starting point for the development of novel therapeutic agents, especially in oncology, infectious diseases, and inflammatory conditions.[2][5][6] This document provides an overview of its applications, key biological targets, and protocols for the synthesis and evaluation of its derivatives.
Key Biological Targets and Therapeutic Applications
Derivatives of the this compound scaffold have demonstrated significant activity against a range of biological targets, leading to potential therapeutic applications in several disease areas.
-
Oncology: A primary focus of research on this scaffold has been the development of anticancer agents.[1][5][7][8] These compounds often function by inhibiting key enzymes involved in cell cycle regulation and signal transduction.
-
Protein Kinase Inhibition: Thiazole derivatives are potent inhibitors of various protein kinases that are often dysregulated in cancer.[2][9] Key kinase targets include Cyclin-Dependent Kinases 4 and 6 (CDK4/6), Aurora kinases, Spleen Tyrosine Kinase (SYK), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[7][9][10][11] Inhibition of these kinases can disrupt the cell cycle, induce apoptosis, and inhibit angiogenesis in tumor cells.
-
Tubulin Polymerization Inhibition: Some N,4-diaryl-1,3-thiazole-2-amines act as tubulin polymerization inhibitors, binding to the colchicine binding site.[12] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12]
-
Bcl-2 Inhibition: Certain derivatives have shown potent in vitro anticancer effects against cell lines targeting the anti-apoptotic protein Bcl-2.[1]
-
-
Antimicrobial Activity: The thiazole nucleus is a common feature in antimicrobial agents.[5][6][13] Derivatives of this compound have been synthesized and evaluated for their activity against a panel of pathogenic bacteria and fungi.[14][15] Molecular docking studies suggest that these compounds may exert their antimicrobial effects by inhibiting enzymes such as Enoyl ACP reductase, Lipid A, and DNA gyrase.[13][15]
-
Neurodegenerative Diseases: The scaffold is also being explored for the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease. Specific derivatives have been shown to be selective inhibitors of human monoamine oxidase B (hMAO-B), an enzyme involved in the degradation of dopamine.[16]
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For the this compound scaffold, several key structural modifications have been shown to influence biological activity:
-
Substitutions on the Phenyl Ring: The nature and position of substituents on the 4-phenyl ring (in this case, a meta-tolyl group) significantly impact activity. For instance, electron-withdrawing groups at the para-position of the phenyl ring can enhance antibacterial activity.[5]
-
Modifications at the 2-Amino Group: The 2-amino group is a key site for derivatization. Acylation or substitution with other aromatic or heterocyclic rings can modulate the biological activity, including antibacterial and antifungal potency.[6] For tubulin inhibitors, substitutions on the nitrogen of the 2-aminothiazole skeleton can lead to changes in antiproliferative activity.[12]
-
Hybrid Molecules: Combining the thiazole scaffold with other heterocyclic moieties, such as pyrazoline, triazole, or pyridine, has been a successful strategy to generate compounds with enhanced antimicrobial or anticancer properties.[13][17]
Quantitative Data Summary
The following tables summarize the reported biological activities of various derivatives based on the thiazole scaffold.
Table 1: In Vitro Anticancer Activity of Thiazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 4-(dimethylamino)-2-(p-tolylamino)thiazole-5-carbonitrile | Jurkat (Bcl-2 targeted) | MTT | Not specified, but potent | [1] |
| Compound p2 (a 4-(4-bromophenyl)-thiazol-2-amine derivative) | MCF-7 | SRB | 10.5 | [5] |
| 5-Fluorouracil (Standard) | MCF-7 | SRB | 5.2 | [5] |
| Compound 4c (a 2-hydrazinyl-thiazole-4(5H)-one derivative) | MCF-7 | MTT | 2.57 ± 0.16 | [7] |
| Compound 4c | HepG2 | MTT | 7.26 ± 0.44 | [7] |
| Staurosporine (Standard) | MCF-7 | MTT | 6.77 ± 0.41 | [7] |
| Staurosporine (Standard) | HepG2 | MTT | 8.4 ± 0.51 | [7] |
| Compound 10s (N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine) | SGC-7901, MGC-803, BGC-823 | Not specified | 0.36 - 0.86 | [12] |
| Compound 4c (a phenylthiazole derivative) | SKNMC | MTT | 10.8 ± 0.08 | [8] |
| Compound 4d (a phenylthiazole derivative) | Hep-G2 | MTT | 11.6 ± 0.12 | [8] |
Table 2: Enzyme Inhibitory Activity of Thiazole Derivatives
| Compound ID | Target Enzyme | Assay Type | IC50 (µM) | Reference |
| Compound 4c (a 2-hydrazinyl-thiazole-4(5H)-one derivative) | VEGFR-2 | ELISA | 0.15 | [7] |
| Sorafenib (Standard) | VEGFR-2 | ELISA | 0.059 | [7] |
Table 3: Antimicrobial Activity of Thiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 8C (a dihydrothiazol-2-amine derivative) | E. coli | 6.25 | [15] |
| Compound 8C | S. typhi | 25 | [15] |
| Compound 8C | P. aeruginosa | 25 | [15] |
| Compound 5x (an indolyl-thiazole derivative) | Various bacteria | 60 - 120 | [6] |
| Compound 13a (a thiazolylamino-dihydropyridine derivative) | Various bacteria | 46.9 - 93.7 | [13] |
| Compound 13a | Various fungi | 5.8 - 7.8 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of this compound derivatives.
1. General Synthesis of 4-Aryl-thiazol-2-amine Derivatives
This protocol is a general method for the Hantzsch thiazole synthesis.
-
Materials:
-
Substituted 2-bromoacetophenone (e.g., 2-bromo-1-(m-tolyl)ethanone)
-
Thiourea or substituted thiourea
-
Ethanol (95%)
-
Saturated aqueous Sodium Carbonate (Na₂CO₃)
-
Water
-
-
Procedure:
-
Dissolve 2-bromo-1-(m-tolyl)ethanone (1 equivalent) and thiourea (1.1 equivalents) in 95% ethanol.
-
Heat the mixture at reflux for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, concentrate the solution under reduced pressure.
-
Add water to the residue, followed by a small amount of saturated aqueous Na₂CO₃ to neutralize the solution.
-
The resulting precipitate is the desired this compound.
-
Filter the precipitate, wash it with hot water, and dry it under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
-
2. In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol assesses the effect of the synthesized compounds on the viability of cancer cells.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Acidified isopropanol or DMSO
-
-
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of acidified isopropanol or DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
3. Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific protein kinase.
-
Materials:
-
Recombinant active kinase (e.g., VEGFR-2, CDK4)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
96-well or 384-well plates
-
-
Procedure:
-
Add the kinase, substrate, and test compound at various concentrations to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature or 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced or the phosphorylation of the substrate.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
The signal is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
-
4. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Standard antimicrobial agent (e.g., Norfloxacin, Fluconazole)
-
Bacterial or fungal inoculum adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (inoculum without compound) and a negative control (medium only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Visualizations
Caption: General synthesis workflow for this compound.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Caption: A typical drug discovery workflow using the thiazole scaffold.
References
- 1. Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. 4-(m-Tolyl)thiazole-2-carboxylic acid|CAS 952959-36-3 [benchchem.com]
- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nanobioletters.com [nanobioletters.com]
- 15. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of 4-substituted-thiazol-2-amines
Welcome to the technical support center for the synthesis of 4-substituted-thiazol-2-amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-substituted-thiazol-2-amines?
The most widely employed method is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thiourea or thioamide.[2][3] It is a versatile and generally high-yielding reaction.[2]
Q2: What are the typical starting materials for the Hantzsch synthesis of 4-substituted-thiazol-2-amines?
The key starting materials are:
Q3: Are there alternative methods to the Hantzsch synthesis?
Yes, several other methods have been developed. These include:
-
Palladium(II) acetate-catalyzed construction from vinyl azides and potassium thiocyanate.[5]
-
Copper-catalyzed coupling of oxime acetates with isothiocyanates.[5]
-
A one-pot, three-component reaction of α-nitro epoxides, potassium thiocyanate, and primary amines.[5]
Q4: What are some common applications of 4-substituted-thiazol-2-amines?
These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[6][7][8][9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 4-substituted-thiazol-2-amines, particularly via the Hantzsch synthesis.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the yield. It is crucial to optimize these parameters. For instance, studies have shown that microwave-assisted reactions can lead to higher yields and shorter reaction times compared to conventional heating.[10]
-
Poor Quality Starting Materials: Ensure the purity of your α-haloketone and thiourea. Impurities can lead to side reactions and lower the yield of the desired product.
-
Incorrect Stoichiometry: While the reaction is a 1:1 condensation, using a slight excess of the thiourea component is a common practice.[11]
-
Inappropriate Catalyst: While many Hantzsch syntheses proceed without a catalyst, some variations benefit from one.[5] For example, silica-supported tungstosilisic acid has been used as a reusable catalyst in a one-pot, multi-component synthesis.[1]
Problem 2: Formation of Side Products/Impurities
Possible Causes & Solutions
-
Formation of Isomeric Products: When using N-monosubstituted thioureas, there is a possibility of forming 3-substituted 2-imino-2,3-dihydrothiazoles as byproducts, especially under acidic conditions.[12] Running the reaction in a neutral solvent generally favors the formation of the desired 2-(N-substituted amino)thiazoles.[12]
-
Self-condensation of α-haloketone: This can occur under basic conditions. Maintaining a neutral or slightly acidic pH can help minimize this side reaction.
-
Decomposition of Thiourea: Thiourea can decompose at high temperatures. Avoid excessive heating and prolonged reaction times.
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions
-
Poor Solubility of the Product: The thiazole product is often poorly soluble in water, which can be advantageous for initial isolation by precipitation.[2] However, for further purification, recrystallization from a suitable solvent like ethanol may be necessary.[13]
-
Removal of Excess Thiourea: If an excess of thiourea is used, it will need to be removed. Since thiourea is soluble in water, washing the crude product with water can effectively remove it.[11]
-
Chromatographic Separation: If simple precipitation and washing are insufficient, column chromatography may be required to separate the desired product from impurities.
Experimental Protocols
General Procedure for Hantzsch Thiazole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (1.0 eq) in a suitable solvent such as ethanol or methanol.[2]
-
Addition of Thiourea: Add thiourea (1.0 - 1.5 eq) to the solution.[2][11]
-
Heating: Heat the reaction mixture to reflux with stirring.[10] The reaction time can vary from 30 minutes to several hours, depending on the reactants and conditions.[10][13] Microwave heating can significantly reduce the reaction time.[10]
-
Work-up: After cooling to room temperature, the reaction mixture is often poured into a solution of a weak base, such as 5% sodium carbonate, to neutralize any acid formed and precipitate the product.[2]
-
Isolation: The precipitated solid is collected by filtration, washed with water to remove any remaining thiourea and salts, and then dried.[2]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[13]
Quantitative Data Summary
The following tables summarize reaction conditions and yields from various studies to aid in comparison and optimization.
| α-Haloketone | Thiourea Derivative | Solvent | Conditions | Yield (%) | Reference |
| 2-Bromoacetophenone | Thiourea | Methanol | Reflux, 30 min | High | [2] |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | N-Phenylthiourea | Methanol | Microwave, 90°C, 30 min | 95 | [10] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Ethanol/Water (1:1) | Reflux, 2-3.5 h | 79-90 | [1] |
| Substituted α-bromoacetophenones | Substituted aryl thioureas | Ethanol | Microwave, 80°C, 5 min | - | [4] |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | 1-(2,4-difluorophenyl)thiourea | DMF | Reflux, 3-7 h | - | [13] |
Visualizations
Experimental Workflow for Hantzsch Thiazole Synthesis
References
- 1. mdpi.com [mdpi.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. synarchive.com [synarchive.com]
- 4. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 8. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. nanobioletters.com [nanobioletters.com]
Optimization of reaction conditions for Hantzsch thiazole synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Hantzsch thiazole synthesis. Below you will find troubleshooting guides and frequently asked questions to navigate challenges in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Hantzsch thiazole synthesis in a question-and-answer format.
Question: Why is my reaction yield consistently low?
Answer: Low yields in Hantzsch thiazole synthesis can stem from several factors. A primary cause is often an incomplete reaction.[1] To address this, ensure your reaction is running for a sufficient duration by monitoring its progress with Thin Layer Chromatography (TLC).[1] If starting materials are still present after an extended period, consider increasing the reaction time or employing a higher boiling point solvent to maintain a reflux temperature that ensures the reaction goes to completion.[1]
Another common reason for low yield is suboptimal reaction temperature. Temperatures that are too low can lead to slow reaction rates, while excessively high temperatures may cause decomposition of reactants or the desired product.[1] It is crucial to optimize the temperature for your specific substrates.
Furthermore, incorrect stoichiometry of reactants can significantly impact the yield. Verify the molar ratios of your α-haloketone and thioamide. While a 1:1 molar ratio is the basis of the reaction, a slight excess of the thioamide is sometimes used to ensure the complete consumption of the more valuable α-haloketone.[2]
Finally, product loss during the workup process can also lead to lower yields. Ensure that the pH is appropriately adjusted during extraction to prevent the product from remaining in the aqueous phase.[1] Performing multiple extractions can also maximize the recovery of your product.[1]
Question: I am observing the formation of significant byproducts. How can I minimize them?
Answer: The formation of byproducts is a common issue. Side reactions can be minimized by adjusting the reaction conditions.[1] Often, lowering the reaction temperature can increase the selectivity for the desired product.[1] The choice of solvent can also play a crucial role. Experimenting with different solvents may help to suppress unwanted side reactions.
In some cases, the order of addition of reagents can influence the reaction pathway. For instance, slow, dropwise addition of the α-haloketone to the thioamide solution can sometimes reduce the formation of self-condensation products of the ketone.
Furthermore, performing the reaction under acidic conditions has been shown to alter the regioselectivity of the reaction, which may be a strategy to consider if you are forming isomeric byproducts.[3][4]
Question: My reaction is not going to completion, even after extended reaction times. What should I do?
Answer: An incomplete reaction is a frequent hurdle. First, confirm that the reaction temperature is optimal. A temperature that is too low will result in a sluggish reaction.[1] If temperature is not the issue, consider the solvent. The polarity and boiling point of the solvent can significantly affect the reaction rate. Solvents like ethanol, methanol, and isopropanol are commonly used, and the choice can be optimized for your specific substrates.[1][5]
The use of a catalyst can also accelerate the reaction. While the traditional Hantzsch synthesis is often performed without a catalyst, various catalysts, such as silica-supported tungstosilisic acid, have been shown to improve reaction rates and yields.[5]
Alternative energy sources like microwave irradiation or ultrasonic activation can dramatically reduce reaction times and often lead to higher yields compared to conventional heating.[5][6] For example, microwave-assisted Hantzsch reactions have been shown to produce high yields in as little as 30 minutes.[6]
Data Presentation
The following tables summarize quantitative data from various studies on the optimization of Hantzsch thiazole synthesis.
Table 1: Effect of Solvent and Temperature on Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Methanol | 65 (Reflux) | 8 | 68 | [1] |
| Ethanol | 78 (Reflux) | 6 | 75 | [1] |
| Isopropanol | 82 (Reflux) | 5 | 78 | [1] |
| Water | Reflux | - | - | [5] |
| 1-Butanol | Reflux | - | - | [5] |
| 2-Propanol | Reflux | - | - | [5] |
Note: Specific yields for water, 1-butanol, and 2-propanol were not provided in the source but were noted as effective solvents under reflux conditions.[5]
Table 2: Comparison of Conventional Heating and Microwave Irradiation
| Method | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Conventional Heating | Methanol | Reflux | 8 h | Lower Yields | [6] |
| Microwave Irradiation | Methanol | 90 | 30 min | 95 | [6] |
| Conventional Heating | Ethanol/Water (1/1) | 65 | 2 - 3.5 h | 79-90 | [5] |
| Ultrasonic Irradiation | Ethanol/Water (1/1) | Room Temperature | 1.5 - 2 h | 79-90 | [5] |
Experimental Protocols
General Procedure for Hantzsch Thiazole Synthesis (Conventional Heating)
This protocol is a generalized procedure based on common laboratory practices for the Hantzsch synthesis.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the thioamide (1.0-1.5 equivalents) in a suitable solvent (e.g., ethanol, methanol).[1][7][8]
-
Addition of α-Haloketone: To the stirred solution, add the α-haloketone (1.0 equivalent). The addition can be done in one portion or dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for the desired amount of time (typically 30 minutes to 8 hours).[1][7] Monitor the progress of the reaction by TLC.[1]
-
Workup: After the reaction is complete, cool the mixture to room temperature.[7] If the product precipitates, it can be collected by filtration.[7] Alternatively, the reaction mixture can be poured into a basic solution (e.g., 5% Na2CO3) to neutralize any acid formed and precipitate the product.[2][7]
-
Isolation and Purification: Collect the crude product by filtration and wash it with water.[7] The product can be further purified by recrystallization or column chromatography if necessary.[1]
-
Characterization: Characterize the final product using appropriate analytical techniques such as NMR, IR, and melting point determination.[7]
Visualizations
Hantzsch Thiazole Synthesis Mechanism
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
General Experimental Workflow
Caption: A typical experimental workflow for Hantzsch thiazole synthesis.
Troubleshooting Logic
Caption: A decision-making flowchart for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a classic organic reaction used to synthesize thiazole derivatives.[9][10] It typically involves the reaction of an α-haloketone with a thioamide.[9][10] The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[7]
Q2: What are some common applications of thiazole derivatives?
Thiazole rings are important structural motifs found in many biologically active compounds and pharmaceuticals.[7][11] They exhibit a wide range of activities, including anti-inflammatory, anticancer, and antimicrobial properties.[8] Thiazole derivatives are also used in the development of dyes and agricultural chemicals.
Q3: Can I use α-chloro or α-iodo ketones instead of α-bromo ketones?
Yes, the halogen in the α-haloketone can be chlorine, bromine, or iodine.[2] The reactivity of the α-haloketone generally follows the order I > Br > Cl. While α-bromoketones are commonly used, the choice may depend on the availability and reactivity of the specific starting material.
Q4: Are there any green or more environmentally friendly methods for Hantzsch thiazole synthesis?
Yes, several greener approaches have been developed to address the environmental concerns of traditional organic synthesis.[12] These include the use of ultrasonic irradiation, which can often be performed at room temperature, and solvent-free reaction conditions.[5][12] Additionally, the use of reusable catalysts, such as silica-supported tungstosilisic acid, promotes a more sustainable process.[5]
Q5: How does the reaction mechanism proceed?
The generally accepted mechanism for the Hantzsch thiazole synthesis begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction.[2][7] This is followed by an intramolecular condensation where the nitrogen attacks the carbonyl carbon.[7] The final step is a dehydration of the resulting intermediate to form the stable, aromatic thiazole ring.[2][7]
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. benchchem.com [benchchem.com]
- 9. synarchive.com [synarchive.com]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-m-Tolyl-thiazol-2-ylamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 4-m-Tolyl-thiazol-2-ylamine. The information is presented in a question-and-answer format to directly address specific issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
The most widely used and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.[1][2] In this specific case, 2-bromo-1-(m-tolyl)ethanone is reacted with thiourea.[1]
Q2: What is the general reaction scheme for the Hantzsch synthesis of this compound?
The reaction proceeds via the following scheme:
Caption: Hantzsch synthesis of this compound.
Q3: What kind of yield can I expect from this synthesis?
The Hantzsch thiazole synthesis is known for being a high-yielding reaction.[2] While a specific yield for the m-tolyl isomer is not widely reported, the synthesis of the analogous 4-(p-tolyl)thiazol-2-amine has been reported with a near-quantitative yield of 99%.[1] Yields for similar 2-amino-4-arylthiazoles are generally in the range of good to excellent.
Q4: How is the product typically isolated and purified?
The crude product often precipitates from the reaction mixture upon neutralization with a weak base, such as sodium carbonate.[1] This precipitate can be collected by filtration and washed with water.[1] For further purification, recrystallization from a suitable solvent like ethanol is a common and effective method.[3]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | Extend the reflux time and monitor the reaction progress using Thin Layer Chromatography (TLC). | Increased conversion of starting materials to the desired product. |
| Suboptimal temperature | Ensure the reaction mixture is refluxing at the appropriate temperature for the solvent used (e.g., ~78 °C for ethanol). | Improved reaction rate and yield. |
| Incorrect stoichiometry | Use a slight excess (1.1 to 1.5 equivalents) of thiourea to ensure the complete consumption of the α-bromoketone.[4] | Drives the reaction to completion and maximizes the yield based on the limiting reagent. |
| Degradation of reactants | Ensure the α-bromoketone is fresh or has been stored properly, as it can be lachrymatory and unstable. | Prevents the formation of impurities and ensures the availability of the starting material. |
Problem 2: Impure Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of unreacted starting materials | After filtration of the crude product, wash thoroughly with a solvent in which the starting materials are soluble but the product is not (e.g., cold ethanol or diethyl ether). | Removal of residual starting materials, leading to a purer product. |
| Formation of side products | The Hantzsch synthesis can sometimes lead to the formation of isomeric byproducts or dimers.[5] Purification by column chromatography may be necessary. | Isolation of the desired product from impurities. |
| Product is an oil or does not precipitate | If the product does not precipitate upon neutralization, extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude material can then be purified by recrystallization or column chromatography. | Successful isolation of the product from the aqueous reaction mixture. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the high-yield synthesis of the analogous 4-(p-tolyl)thiazol-2-amine.[1]
Materials:
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2-bromo-1-(m-tolyl)ethanone
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Thiourea
-
95% Ethanol
-
Saturated aqueous Sodium Carbonate (Na₂CO₃) solution
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-bromo-1-(m-tolyl)ethanone (1.0 eq) and thiourea (1.1 eq).
-
Add 95% ethanol as the solvent.
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Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Concentrate the reaction mixture under reduced pressure to remove the ethanol.
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To the residue, add water, followed by the slow addition of a saturated aqueous solution of sodium carbonate until the solution is basic.
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A precipitate of the crude product should form. Collect the solid by vacuum filtration.
-
Wash the filter cake with hot water to remove any inorganic salts.
-
Dry the solid under vacuum to obtain the crude this compound.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
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If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Purification by Column Chromatography
For challenging separations where recrystallization is insufficient, flash column chromatography can be employed.
Caption: General workflow for column chromatography purification.
Typical Conditions:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point. For basic compounds like 2-aminothiazoles that may interact strongly with acidic silica, adding a small amount of triethylamine (0.1-1%) to the eluent can improve the separation and reduce tailing.[6]
-
Initial Eluent: 10-20% Ethyl Acetate in Hexane.
-
Gradient: Gradually increase the percentage of Ethyl Acetate.
-
-
Alternative for highly polar impurities: A methanol/dichloromethane system may also be effective.[7]
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molar Mass ( g/mol ) | Role | Stoichiometry |
| 2-bromo-1-(m-tolyl)ethanone | 213.08 | Starting Material | 1.0 eq |
| Thiourea | 76.12 | Starting Material | 1.1 eq |
| This compound | 190.27 | Product | - |
Table 2: Typical Reaction Conditions and Expected Yields for 4-Aryl-2-aminothiazoles
| Aryl Substituent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| p-Tolyl | 95% Ethanol | 1 | 99 | [1] |
| Phenyl | Ethanol | 1-3 | High | [8] |
| 4-Chlorophenyl | Ethanol | 2 | 85 | [9] |
| 4-Methoxyphenyl | Ethanol | 2 | 92 | [9] |
Note: The yield for this compound is expected to be high, similar to its p-tolyl isomer.
Signaling Pathways and Logical Relationships
The Hantzsch thiazole synthesis follows a well-established mechanistic pathway.
Caption: Mechanism of the Hantzsch thiazole synthesis.
References
- 1. 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. biotage.com [biotage.com]
- 7. Chromatography [chem.rochester.edu]
- 8. nanobioletters.com [nanobioletters.com]
- 9. An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles [organic-chemistry.org]
Technical Support Center: Strategies to Enhance the Solubility of Poorly Soluble Thiazole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with thiazole derivatives. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to overcome these issues.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: My thiazole derivative precipitates out of my aqueous assay buffer when I dilute it from a DMSO stock solution.
-
Question: What is the likely cause of this precipitation?
-
Answer: This is a common phenomenon for poorly soluble compounds. Your thiazole derivative is likely soluble in the organic solvent (DMSO) but has very low solubility in the aqueous buffer. When you dilute the DMSO stock, the concentration of the thiazole derivative exceeds its aqueous solubility limit, causing it to precipitate.
-
-
Question: How can I prevent this precipitation during my initial screening assays?
-
Answer: You can try several approaches:
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Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to minimize its impact on the biological assay while maintaining the compound's solubility.
-
Use of Co-solvents: Instead of 100% DMSO, try preparing your stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol or polyethylene glycol 400 (PEG 400). This can sometimes improve the transition into the aqueous buffer.
-
Serial Dilutions: Perform a series of smaller dilutions instead of one large dilution. This gradual change in the solvent environment can sometimes prevent the compound from crashing out of the solution.
-
pH Adjustment: If your thiazole derivative has ionizable groups, adjusting the pH of the aqueous buffer can significantly impact its solubility. For basic thiazole derivatives, a lower pH will increase solubility, while for acidic derivatives, a higher pH will be beneficial.
-
-
Issue 2: I am observing inconsistent results in my biological assays, which I suspect is due to poor solubility.
-
Question: How can poor solubility lead to inconsistent assay results?
-
Answer: If your compound is not fully dissolved, the actual concentration in solution can vary between experiments, leading to unreliable data. Undissolved particles can also interfere with certain assay formats (e.g., light scattering in absorbance assays).
-
-
Question: What steps can I take to ensure my compound is fully dissolved for consistent results?
-
Answer: Beyond the initial troubleshooting steps for precipitation, you should consider more robust solubility enhancement techniques. These methods aim to increase the intrinsic solubility of your compound in aqueous media. The choice of technique will depend on the physicochemical properties of your specific thiazole derivative. Key strategies are detailed in the FAQs and Experimental Protocols sections below.
-
Frequently Asked Questions (FAQs)
Q1: Why are many thiazole derivatives poorly soluble in water?
A1: The poor aqueous solubility of many thiazole derivatives is often attributed to their chemical structure. The thiazole ring itself is a heteroaromatic system that can contribute to a rigid, planar structure. When substituted with lipophilic (fat-loving) groups, the overall hydrophobicity of the molecule increases, making it less soluble in water. Additionally, strong intermolecular interactions in the solid state can lead to high crystal lattice energy, which makes it difficult for water molecules to break the crystal structure and solvate the individual molecules.
Q2: What are the primary strategies for significantly enhancing the aqueous solubility of a poorly soluble thiazole derivative for in vivo studies?
A2: For more significant and stable solubility enhancement, particularly for in vivo applications, several formulation strategies can be employed. The most common and effective methods include:
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Salt Formation: If your thiazole derivative has an ionizable functional group (an acidic or basic center), forming a salt can dramatically increase its solubility. Salts are generally more water-soluble than their corresponding neutral forms.[1]
-
Co-crystals: This technique involves co-crystallizing the thiazole derivative with a benign, water-soluble co-former. The resulting co-crystal has different physicochemical properties, often including enhanced solubility and dissolution rate.
-
Solid Dispersions: In this approach, the thiazole derivative is dispersed in a hydrophilic polymer matrix, often in an amorphous state. The amorphous form has a higher energy state than the crystalline form, leading to increased apparent solubility and faster dissolution.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The poorly soluble thiazole derivative can be encapsulated within the hydrophobic core, forming an inclusion complex that is more water-soluble.
-
Nanotechnology Approaches: Reducing the particle size of the thiazole derivative to the nanometer range (nanosuspensions) can significantly increase the surface area available for dissolution, leading to a faster dissolution rate and higher saturation solubility.
Q3: How do I choose the best solubility enhancement strategy for my specific thiazole derivative?
A3: The selection of an appropriate strategy depends on the physicochemical properties of your compound:
-
Ionizable Group: If your compound has a pKa in a physiologically relevant range, salt formation is often the first and most straightforward approach to consider.
-
Crystalline and High Melting Point: For highly crystalline compounds with high melting points, solid dispersions (which create an amorphous form) or nanosuspensions (which increase surface area) are often effective.
-
Molecular Size and Shape: The effectiveness of cyclodextrin complexation depends on how well the thiazole derivative fits into the cyclodextrin cavity.
-
Hydrogen Bonding Capabilities: The ability to form strong hydrogen bonds with a co-former is a key consideration for successful co-crystal formation.
A logical workflow for selecting a suitable strategy is presented in the diagram below.
Data Presentation
The following tables summarize quantitative data on the solubility enhancement of specific thiazole derivatives or structurally similar compounds using various techniques.
Table 1: Solubility Enhancement of Thiazole Derivatives via Solid Dispersion
| Thiazole Derivative | Carrier(s) | Method | Initial Solubility (µg/mL) | Final Solubility (µg/mL) | Fold Increase | Reference |
| Meloxicam | HPMC 2910 3 cps & Nicotinamide | Solvent Evaporation | ~7.8 | ~28 | ~3.6 | [2] |
| Meloxicam | PVP K-30 | Freeze-Drying | Not specified | Not specified | Marked increase | [3] |
| Ritonavir | Copovidone | Solvent Evaporation | ~1 | >30 (in nanodroplets) | >30 | [4] |
| Dasatinib | HPMCAS | Spray Drying | <0.001 (at pH 6.99) | ≥1.9 (up to pH 5.0) | >1900 | [5][6] |
Table 2: Solubility Enhancement of Thiazole Derivatives via Other Techniques
| Thiazole Derivative | Technique | Details | Initial Solubility | Final Solubility | Fold Increase | Reference |
| Ritonavir | Nanosuspension | Microfluidization | Not specified | Not specified | 3.5-fold increase in saturation solubility | [7] |
| Celecoxib* | Cyclodextrin Complexation | β-cyclodextrin (1:1 complex) | ~3-7 µg/mL | Not specified | Significant increase | [8][9] |
| Dasatinib | Polymorph Control | Anhydrous form vs. Monohydrate | 2.85 mg/mL (monohydrate at pH 1.2) | 34.51 mg/mL (anhydrous at pH 1.2) | ~12.1 | [2] |
*Celecoxib contains a pyrazole ring, which is structurally similar to a thiazole ring, and serves as a relevant example.
Experimental Protocols
1. Protocol for Preparing a Solid Dispersion by Solvent Evaporation
This protocol provides a general method for preparing a solid dispersion, which can be adapted for a specific thiazole derivative.
-
Materials:
-
Poorly soluble thiazole derivative
-
Hydrophilic carrier (e.g., PVP K30, HPMC, Copovidone)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the drug and carrier are soluble.
-
-
Procedure:
-
Accurately weigh the thiazole derivative and the hydrophilic carrier in a desired ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve both the drug and the carrier in a minimal amount of the selected organic solvent in a round-bottom flask. Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a dry solid film is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask, and gently grind it to a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
Store the resulting solid dispersion in a desiccator to protect it from moisture.
-
2. Protocol for Preparing a Cyclodextrin Inclusion Complex by Kneading Method
This method is a simple and common way to prepare inclusion complexes.
-
Materials:
-
Poorly soluble thiazole derivative
-
Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)
-
Water-ethanol mixture (e.g., 1:1 v/v)
-
-
Procedure:
-
Accurately weigh the thiazole derivative and the cyclodextrin in a desired molar ratio (e.g., 1:1, 1:2).
-
Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a paste.
-
Gradually add the thiazole derivative to the paste while continuously triturating with the pestle.
-
Knead the mixture for a specified period (e.g., 30-60 minutes). The mixture should remain as a paste. If it becomes too dry, add a few more drops of the solvent mixture.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder and pass it through a sieve.
-
Store the inclusion complex in a well-closed container in a cool, dry place.
-
Mandatory Visualization
Caption: Workflow for selecting a solubility enhancement strategy.
Caption: Experimental workflow for solid dispersion preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. data.epo.org [data.epo.org]
- 3. Enhancement of the dissolution and permeation rates of meloxicam by formation of its freeze-dried solid dispersions in polyvinylpyrrolidone K-30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. diva-portal.org [diva-portal.org]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. Solid-State Characterization and Dissolution Properties of Meloxicam–Moringa Coagulant–PVP Ternary Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dasatinib anhydrate containing oral formulation improves variability and bioavailability in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Method Development for the Scale-Up Synthesis of 4-m-Tolyl-thiazol-2-ylamine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 4-m-Tolyl-thiazol-2-ylamine. The content is structured to address potential challenges through detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most widely adopted and scalable method is the Hantzsch thiazole synthesis. This reaction involves the condensation of 2-bromo-1-(m-tolyl)ethanone with thiourea. It is a robust and generally high-yielding reaction, making it suitable for larger-scale production.[1][2]
Q2: What are the critical parameters to control during the scale-up of the Hantzsch synthesis?
A2: Key parameters for successful scale-up include:
-
Temperature Control: Both the initial bromination of 3'-methylacetophenone and the subsequent cyclization with thiourea can be exothermic.[3] Proper cooling and controlled reagent addition are crucial to prevent runaway reactions and the formation of impurities.
-
Mixing Efficiency: Ensuring homogeneous mixing in larger reactors is vital for consistent reaction progress and to avoid localized concentration gradients that can lead to side product formation.[4]
-
Reagent Purity: The purity of starting materials, particularly the 2-bromo-1-(m-tolyl)ethanone, is critical. Impurities can lead to unwanted side reactions and complicate purification.[4]
-
Stoichiometry: While a near 1:1 molar ratio of the alpha-bromoketone and thiourea is typical, slight excesses of thiourea (e.g., 1.1 to 1.2 equivalents) are sometimes used to ensure complete conversion of the more expensive ketone intermediate.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, the disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding. A suitable eluent system, for instance, a mixture of ethyl acetate and hexane, can be used for development. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is recommended.
Q4: What are the common side products, and how can they be minimized?
A4: Potential side products in the Hantzsch synthesis can include unreacted starting materials and dimers or polymers resulting from self-condensation, especially if the reaction temperature is too high or reaction times are excessively long. In the preceding bromination step, over-bromination (dibromination) or bromination on the aromatic ring can occur if conditions are not carefully controlled. To minimize these, ensure precise temperature control, use appropriate stoichiometry, and monitor the reaction to avoid unnecessarily long reaction times.
Q5: What are the recommended methods for purifying the final product at a larger scale?
A5: For large-scale purification of this compound, crystallization is the most practical and economical method. The crude product, after initial isolation and washing, can be recrystallized from a suitable solvent such as ethanol, isopropanol, or toluene to achieve high purity. The choice of solvent should be optimized to provide good recovery and effective removal of impurities. Column chromatography is generally not feasible for large-scale industrial production due to cost and solvent consumption but can be used for smaller, high-purity batches.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield in the Bromination of 3'-Methylacetophenone
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor via TLC or HPLC. Consider a slight increase in reaction temperature, but be cautious of side reactions. |
| Side Reactions (Ring Bromination) | This can occur with harsh brominating agents or catalysts. Using N-bromosuccinimide (NBS) as the brominating agent can offer better selectivity for the alpha position compared to liquid bromine.[5] |
| Reagent Quality | Use high-purity 3'-methylacetophenone and brominating agent. Ensure solvents are anhydrous if the chosen method is moisture-sensitive. |
| Poor Temperature Control | The reaction can be exothermic. Maintain the recommended temperature range using an efficient cooling system to prevent the formation of byproducts.[3] |
Problem 2: Low Yield or Incomplete Reaction in the Hantzsch Cyclization
| Possible Cause | Suggested Solution |
| Poor Quality of 2-bromo-1-(m-tolyl)ethanone | Impurities in the starting ketone can inhibit the reaction. Purify the ketone by recrystallization or column chromatography before use. |
| Suboptimal Reaction Temperature | If the reaction is sluggish, a moderate increase in temperature (e.g., to reflux) can improve the rate. Conversely, if impurity formation is observed, a lower temperature with a longer reaction time may be beneficial. |
| Insufficient Mixing | In a large-scale setup, ensure the stirring is vigorous enough to maintain a homogeneous suspension of thiourea. |
| Incorrect pH | The reaction typically proceeds well under neutral to slightly acidic conditions. After the reaction, basification is required to neutralize the hydrobromide salt of the product and facilitate its precipitation.[1] |
Problem 3: Difficulty in Product Purification and Isolation
| Possible Cause | Suggested Solution |
| Oily Product Instead of Solid | This can be due to impurities. Try washing the crude product with a non-polar solvent like hexane to remove less polar impurities. If the product remains oily, consider purification by column chromatography on a small scale to obtain a seed crystal for subsequent crystallizations. |
| Product Contaminated with Starting Materials | Improve the reaction conversion by extending the reaction time or slightly increasing the temperature. Optimize the stoichiometry, possibly by using a slight excess of thiourea. |
| Poor Crystallization Recovery | The choice of crystallization solvent is crucial. Perform small-scale solubility tests to identify a solvent where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol, isopropanol, or mixtures with water are often good starting points. |
| Product Discoloration | Discoloration can result from aerial oxidation or the presence of colored impurities. Performing the reaction and work-up under an inert atmosphere (e.g., nitrogen) can help. Treatment of the solution with activated carbon before crystallization can also remove colored impurities. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 2-bromo-1-(m-tolyl)ethanone
Materials:
-
3'-Methylacetophenone
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (initiator)
-
Ethyl Acetate
-
Hexane
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 3'-methylacetophenone (1.0 eq) and ethyl acetate (5-10 volumes).
-
Add N-bromosuccinimide (1.05 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).
-
Heat the mixture to reflux (approximately 77°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-1-(m-tolyl)ethanone, which can be used directly or purified further by recrystallization from a hexane/ethyl acetate mixture.
Protocol 2: Scale-Up Synthesis of this compound
Materials:
-
2-bromo-1-(m-tolyl)ethanone
-
Thiourea
-
Ethanol
-
Water
-
Aqueous Sodium Carbonate Solution (10%)
Procedure:
-
Charge a reactor with 2-bromo-1-(m-tolyl)ethanone (1.0 eq), thiourea (1.1 eq), and ethanol (5-10 volumes).
-
Heat the mixture to reflux (approximately 78°C) with efficient stirring for 2-3 hours. The reaction is exothermic, so controlled heating is advised.
-
Monitor the reaction by TLC or HPLC until the starting ketone is consumed.
-
Cool the reaction mixture to 40-50°C and slowly add it to a vessel containing water (10-20 volumes).
-
Basify the aqueous mixture by the controlled addition of a 10% sodium carbonate solution to a pH of 8-9.
-
Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.
-
Isolate the solid product by filtration and wash the filter cake thoroughly with water to remove any inorganic salts.
-
Dry the crude product under vacuum at 50-60°C.
-
For further purification, recrystallize the crude solid from a suitable solvent like ethanol.
Quantitative Data Summary
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Step 1: Bromination | Step 2: Hantzsch Cyclization |
| Key Reagents | 3'-Methylacetophenone, NBS | 2-bromo-1-(m-tolyl)ethanone, Thiourea |
| Solvent | Ethyl Acetate | Ethanol |
| Temperature | Reflux (~77°C) | Reflux (~78°C) |
| Reaction Time | 2-4 hours | 2-3 hours |
| Typical Yield | 85-95% (crude) | 90-98% (crude) |
| Purification | Recrystallization (Hexane/EtOAc) | Recrystallization (Ethanol) |
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: A logical troubleshooting guide for addressing low yield or purity issues.
References
Technical Support Center: Optimizing Catalyst Selection for the Synthesis of 4-Arylthiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for the synthesis of 4-arylthiazoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-arylthiazoles, and does it always require a catalyst?
A1: The most prevalent method for synthesizing 4-arylthiazoles is the Hantzsch thiazole synthesis.[1][2][3] This reaction typically involves the condensation of an α-haloketone with a thioamide.[3][4] While the classical Hantzsch synthesis can often proceed without a catalyst, catalyst selection becomes crucial for optimizing yield, reaction time, and for facilitating variations of the synthesis, such as one-pot multi-component reactions.[5][6]
Q2: When should I consider using a catalyst for 4-arylthiazole synthesis?
A2: A catalyst is beneficial under several circumstances:
-
To improve reaction efficiency: Catalysts can significantly reduce reaction times and increase product yields.[5][7]
-
For multi-component reactions: In one-pot syntheses involving multiple starting materials, a catalyst is often essential to drive the reaction to completion.[5][8]
-
To promote greener synthesis: Modern catalysts are being developed to enable the use of more environmentally benign solvents (like water or ethanol) and to be reusable.[5][8][9]
-
For post-synthesis modification: For reactions like direct arylation on a pre-formed thiazole ring, a catalyst (e.g., palladium) is necessary.[6][10]
Q3: What are the main classes of catalysts used in 4-arylthiazole synthesis?
A3: The main classes of catalysts include:
-
Acid/Base Catalysts: Simple acids or bases can be used to facilitate the condensation in the Hantzsch synthesis.
-
Heterogeneous Catalysts: Solid-supported catalysts like silica-supported tungstosilisic acid, NiFe2O4 nanoparticles, and copper silicate offer advantages such as easy separation and reusability.[5][7][8]
-
Biocatalysts: Eco-friendly catalysts like chitosan and its derivatives are being explored for greener synthesis protocols, often in combination with methods like ultrasonic irradiation.[9][11][12]
-
Metal Catalysts: Transition metals like palladium and copper are used for C-H activation and cross-coupling reactions to introduce aryl groups onto the thiazole ring.[6][10]
-
Phase Transfer Catalysts: Salts like tetrabutylammonium hexafluorophosphate (Bu4NPF6) can be effective in accelerating the reaction under mild conditions.[13]
Troubleshooting Guide
Problem 1: Low product yield in the Hantzsch synthesis of 4-arylthiazoles.
| Potential Cause | Suggested Solution |
| Poor quality of starting materials | Ensure the purity of the α-haloketone and thioamide, as impurities can lead to side reactions.[1] Recrystallize or purify starting materials if necessary. |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the reaction stalls, consider increasing the temperature or reaction time. The choice of solvent can also be critical; ethanol or methanol are commonly used.[1][4] |
| Suboptimal reaction conditions | Optimize the reaction temperature and solvent. For some variations, a catalyst may be necessary to improve yield.[5] |
| Side product formation | The formation of oxazoles can occur if the thioamide is contaminated with the corresponding amide.[1] Ensure the purity of the thioamide. |
| Difficult product isolation | If the product does not precipitate upon cooling, the solvent can be removed under reduced pressure, followed by extraction with an organic solvent and purification by recrystallization or column chromatography.[1] |
Problem 2: My palladium-catalyzed C-H arylation on the thiazole ring is sluggish or fails.
| Potential Cause | Suggested Solution |
| Catalyst poisoning | The sulfur atom in the thiazole ring can coordinate to the palladium catalyst, inhibiting its activity.[6] This is a common issue. |
| Insufficient catalyst loading | To overcome catalyst poisoning, it may be necessary to use a higher loading of the palladium catalyst.[6] |
| Inappropriate catalyst or ligands | Experiment with different palladium sources (e.g., Pd(OAc)₂) and ligands that may be more resistant to sulfur poisoning.[6] |
| Suboptimal reaction conditions | Vary the base, solvent, and temperature to find the optimal conditions for the specific substrates being used. |
Catalyst Selection and Performance Data
The choice of catalyst significantly impacts the reaction outcome. The following tables summarize quantitative data for different catalytic systems in the synthesis of 4-arylthiazoles and related structures.
Table 1: Comparison of Catalysts for Hantzsch-type Thiazole Synthesis
| Catalyst | Substrates | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Silica supported tungstosilisic acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Ethanol | Reflux | 3-4 h | 79-90 | [5] |
| NiFe2O4 nanoparticles | α-halo carbonyl compound, thiosemicarbazide, various anhydrides | Ethanol:Water (1:1) | 75 | 45-60 min | High | [8] |
| Copper Silicate | Substituted phenacyl bromide, thiourea | Ethanol | 78 | 15-30 min | 90-96 | [7] |
| Bu4NPF6 | Phenacyl bromides, thiourea/thioacetamide | Dichloromethane | Room Temp | ~15 min | 92-96 | [13] |
| Chitosan-based hydrogel (TCsSB) | 2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide, hydrazonoyl chlorides / α-bromo-1-arylethan-1-ones | Ethanol | 35 (USI) | 20 min | High | [9] |
Note: USI refers to ultrasonic irradiation.
Experimental Protocols
1. General Procedure for Hantzsch Thiazole Synthesis (Catalyst-Free)
This procedure is adapted from a standard laboratory preparation of a 2-amino-4-phenylthiazole.[4]
-
Preparation: In a round-bottom flask, combine 2-bromoacetophenone (1 equivalent) and thiourea (1.5 equivalents).
-
Reaction: Add methanol as the solvent and a stir bar. Heat the mixture with stirring on a hot plate (e.g., at 100°C) for 30 minutes.
-
Work-up: After heating, allow the solution to cool to room temperature. Pour the reaction contents into a beaker containing a 5% sodium carbonate solution and swirl to mix.
-
Isolation: Filter the mixture through a Büchner funnel, washing the filter cake with water.
-
Purification: The collected solid can be air-dried. Purity can be assessed by TLC and melting point determination. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[1]
2. One-Pot Synthesis of Thiazole Scaffolds Using NiFe2O4 Nanoparticles
This protocol is based on a green chemistry approach for synthesizing complex thiazole derivatives.[8]
-
Reaction Setup: In a reaction vessel, combine the α-halo carbonyl compound (1 mmol), thiosemicarbazide (1 mmol), and the desired anhydride (1 mmol).
-
Solvent and Catalyst: Add NiFe2O4 nanoparticles (5 mg) and a 1:1 mixture of ethanol and water (5 mL).
-
Reaction: Heat the mixture at 75°C for 45-60 minutes, monitoring the reaction progress by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product can be collected by filtration.
-
Purification: Wash the filtered solid with water, dry it, and purify by recrystallization from absolute ethanol. The NiFe2O4 catalyst can be recovered and reused.[8]
Visualizations
Logical Workflow for Catalyst Selection
Caption: Decision tree for catalyst selection in 4-arylthiazole synthesis.
Experimental Workflow for Hantzsch Thiazole Synthesis
Caption: General experimental workflow for the Hantzsch synthesis of 4-arylthiazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. synarchive.com [synarchive.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Programmed synthesis of arylthiazoles through sequential C–H couplings - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents [mdpi.com]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Refinement of Work-up Procedures for Aminothiazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the work-up and purification of aminothiazole synthesis.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that may arise during the work-up of your aminothiazole synthesis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Product loss during extraction. - Suboptimal precipitation/crystallization conditions. - Product is highly soluble in the reaction solvent.[1] | - Monitor the reaction using Thin Layer Chromatography (TLC) to ensure completion.[1] - Perform multiple extractions with a suitable solvent. - Optimize the anti-solvent addition or cooling temperature for precipitation. - If the product is soluble, try precipitating by adding a non-solvent or by cooling the reaction mixture.[1] |
| Formation of Impurities or Side Products | - Reaction temperature too high or reaction time too long.[1] - Incorrect pH of the reaction mixture.[1] - Presence of reactive functional groups on starting materials.[1] - Unreacted starting materials (e.g., thiourea, α-haloketone). | - Monitor the reaction progress using TLC to determine the optimal reaction time.[1] - Adjust the pH; some Hantzsch syntheses show improved regioselectivity under acidic conditions.[1] - Protect sensitive functional groups on your reactants before the condensation reaction.[1] - Employ column chromatography for purification.[1] - Wash the crude product with a suitable solvent to remove unreacted starting materials. For example, washing with cold methanol can help remove unreacted N-phenylthiourea.[1] |
| Difficult Product Isolation/Purification | - Product is an oil or does not crystallize. - Formation of a complex mixture of products.[1] - The catalyst is difficult to remove from the product.[1] | - Attempt to form a salt of the aminothiazole to induce crystallization. - Utilize column chromatography for separation of complex mixtures.[1][2] - If using a solid-supported catalyst, filter the hot reaction mixture to remove it. The catalyst can often be washed with a solvent like ethanol and reused.[1][3] For soluble catalysts, specific extraction or precipitation methods may be needed. |
| Product Purity Issues After Work-up | - Residual solvent. - Co-precipitation of impurities. - Ineffective recrystallization. | - Dry the product under vacuum. - Recrystallize the product from a suitable solvent system. Common solvents for recrystallization include ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate.[4] - Perform multiple recrystallizations if necessary. |
| Poor Reproducibility | - Variability in reagent quality.[1] - Atmospheric moisture affecting the reaction.[1] | - Use reagents from the same batch or of a consistent purity.[1] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to moisture.[1] |
Frequently Asked Questions (FAQs)
Q1: How can I effectively remove unreacted thiourea from my crude 2-aminothiazole product?
A1: Unreacted thiourea can often be removed by washing the crude product with water, as thiourea has some solubility in water, while many 2-aminothiazole products are less soluble.[5] Alternatively, recrystallization from a suitable solvent like ethanol is a common and effective method for purification.[6] For products that are soluble in acidic water, adjusting the pH to precipitate the aminothiazole can leave the more water-soluble thiourea in the aqueous phase.
Q2: My 2-aminothiazole product is a stubborn oil. How can I induce it to crystallize?
A2: If your product oils out, you can try scratching the inside of the flask with a glass rod at the solvent-air interface to provide a surface for crystal nucleation. Seeding the oil with a small crystal of the pure compound, if available, can also initiate crystallization. Alternatively, attempting to form a salt, such as the hydrochloride salt, can often lead to a crystalline product.[7]
Q3: What is the best way to purify my 2-aminothiazole derivative if simple recrystallization is not effective?
A3: For challenging purifications, column chromatography is a highly effective technique.[1][2] The choice of stationary phase (typically silica gel) and eluent system is crucial and will depend on the polarity of your specific aminothiazole derivative.[2] A common starting point for the mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, with the polarity gradually increased to elute the product.[8]
Q4: Can I use liquid-liquid extraction for the work-up of my aminothiazole synthesis?
A4: Yes, liquid-liquid extraction is a common work-up procedure. After neutralizing the reaction mixture, the 2-aminothiazole product can often be extracted into an organic solvent like diethyl ether or ethyl acetate.[6][8] It is important to perform multiple extractions to ensure a good recovery of the product. The organic layers are then typically combined, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure.[8]
Q5: How do I choose an appropriate solvent for recrystallizing my 2-aminothiazole product?
A5: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is a commonly used solvent for recrystallizing 2-aminothiazoles.[6] You can also use a two-solvent system, where the product is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). The product is dissolved in a minimal amount of the hot "good" solvent, and the "bad" solvent is added dropwise until the solution becomes cloudy, after which it is allowed to cool slowly.[4]
Experimental Protocols
Protocol 1: General Aqueous Work-up and Extraction
This protocol is adapted from procedures for Hantzsch thiazole synthesis.[8][9]
-
Quenching: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
Neutralization: If the reaction was performed under acidic conditions, carefully neutralize the mixture by adding a base such as a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8.[9]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) three times.[8]
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[8]
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
This is a general guideline for recrystallization.[4][6]
-
Solvent Selection: Choose a suitable solvent or solvent system in which the 2-aminothiazole has high solubility when hot and low solubility when cold. Ethanol is often a good choice.[6]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Purification by Column Chromatography
This is a general procedure for purification using silica gel column chromatography.[2][8]
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude 2-aminothiazole in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., hexane/ethyl acetate mixture) and gradually increase the polarity of the eluent to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-aminothiazole.
Data Presentation
Table 1: Effect of Catalyst on the Yield of 2-Aminothiazole Derivatives
| Entry | Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | No Catalyst | - | EtOH | 80 | No Reaction | [10] |
| 2 | SiW.SiO₂ | 15 mol% | Ethanol/Water (1/1) | 65 | 79-90 | [1] |
| 3 | Ca/4-MePy-IL@ZY-Fe₃O₄ | 5 wt% | EtOH | 80 | Moderate | [10] |
| 4 | Ca/4-MePy-IL@ZY-Fe₃O₄ | 10 wt% | EtOH | 80 | High (up to 95) | [10] |
| 5 | Zeolite-NaY | - | EtOH | 80 | 30 | [10] |
| 6 | Ca@zeolite-Y | - | EtOH | 80 | 60 | [10] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 7. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 8. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
Mitigating impurities in the final product of 4-m-Tolyl-thiazol-2-ylamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on mitigating impurities in the synthesis of 4-m-Tolyl-thiazol-2-ylamine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily via the Hantzsch thiazole synthesis, which involves the reaction of 2-bromo-1-(m-tolyl)ethanone with thiourea.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Impure Starting Materials: Purity of 2-bromo-1-(m-tolyl)ethanone or thiourea is low. 3. Incorrect Stoichiometry: Molar ratios of reactants are not optimal. 4. Degradation: Product or reactants may be degrading under the reaction conditions. | 1. Optimize Reaction Conditions: Increase reaction time and/or temperature. Monitor reaction progress by Thin Layer Chromatography (TLC). 2. Verify Reactant Purity: Use reactants from a reliable source or purify them before use. 2-bromo-1-(m-tolyl)ethanone can be purified by recrystallization from isopropanol. 3. Adjust Stoichiometry: A slight excess (1.1-1.2 equivalents) of thiourea can help drive the reaction to completion. 4. Control Temperature: Avoid excessive heating, which can lead to decomposition and polymerization of reactants. |
| Presence of Multiple Spots on TLC / Peaks in GC-MS | 1. Unreacted Starting Materials: The reaction has not gone to completion. 2. Formation of Side Products: Side reactions are occurring. 3. Product Decomposition: The final product is unstable under the reaction or workup conditions. | 1. Extend Reaction Time: Continue heating the reaction and monitor by TLC until the starting material spots disappear. 2. Identify and Mitigate Side Products: See the Potential Impurities and Mitigation Strategies table below for common byproducts and how to avoid them. 3. Gentle Workup: Use mild basic conditions for neutralization (e.g., saturated sodium bicarbonate) and avoid prolonged exposure to high temperatures or strong acids/bases during workup and purification. |
| Product is an Oil or Gummy Solid | 1. Presence of Impurities: Significant amounts of impurities can prevent crystallization. 2. Residual Solvent: Trapped solvent can give the product an oily appearance. | 1. Purify the Product: Use column chromatography to separate the desired product from impurities. See the detailed purification protocol below. 2. Thoroughly Dry the Product: Dry the product under high vacuum for an extended period to remove all residual solvent. |
| Dark-Colored Reaction Mixture or Product | 1. Decomposition: Overheating or prolonged reaction times can lead to the formation of colored degradation products. 2. Oxidation: The 2-aminothiazole ring can be susceptible to oxidation. | 1. Maintain Optimal Temperature: Ensure the reaction temperature does not exceed the recommended range (typically the reflux temperature of the solvent). 2. Inert Atmosphere: For sensitive reactions, consider running the synthesis under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Potential Impurities and Mitigation Strategies
| Impurity | Source | Mitigation Strategy | Analytical Detection |
| Unreacted 2-bromo-1-(m-tolyl)ethanone | Incomplete reaction | Increase reaction time, use a slight excess of thiourea. | TLC, GC-MS, ¹H NMR |
| Unreacted Thiourea | Incomplete reaction, incorrect stoichiometry | Use a slight excess of the α-bromoketone, or remove during aqueous workup due to its water solubility. | TLC, ¹H NMR |
| 4-m-Tolyl-oxazol-2-ylamine | Contamination of thiourea with urea | Use pure thiourea. | LC-MS, ¹H NMR, ¹³C NMR |
| Dimerization/Polymerization Products | High reaction temperatures or concentrations | Maintain recommended reaction temperature and reactant concentrations. | TLC (baseline material), LC-MS |
| Isomeric Thiazole (3-m-Tolyl-2-imino-2,3-dihydrothiazole) | Reaction under strongly acidic conditions | Maintain neutral or slightly basic conditions during the reaction.[1] | ¹H NMR, LC-MS |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method is the Hantzsch thiazole synthesis. This involves the cyclocondensation reaction between 2-bromo-1-(m-tolyl)ethanone and thiourea, typically in a solvent like ethanol.
Q2: My final product has a low melting point and a broad melting range. What could be the issue?
A2: A low and broad melting point is a strong indication of impurities in your product. It is recommended to purify the compound further using either recrystallization or column chromatography.
Q3: What is the best solvent for recrystallizing this compound?
A3: Ethanol or a mixture of ethanol and water is often a good starting point for the recrystallization of 4-aryl-2-aminothiazoles. Other solvent systems to consider are ethyl acetate/hexanes or acetone/water. The ideal solvent system should be determined experimentally.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an excellent method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials from the product. The reaction is complete when the spot corresponding to the limiting reactant (usually 2-bromo-1-(m-tolyl)ethanone) is no longer visible.
Q5: I'm having trouble with the workup. The product seems to be staying in the aqueous layer. What can I do?
A5: 2-aminothiazoles are basic and can form salts in acidic solutions. During the workup, ensure that the reaction mixture is made sufficiently basic (pH 8-9) with a base like sodium bicarbonate or sodium carbonate before extracting with an organic solvent. This will ensure the product is in its free base form and will partition into the organic layer.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2-bromo-1-(m-tolyl)ethanone
-
Thiourea
-
Ethanol (95%)
-
Saturated sodium bicarbonate solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromo-1-(m-tolyl)ethanone (1 equivalent) and thiourea (1.1 equivalents) in 95% ethanol.
-
Heat the reaction mixture to reflux (approximately 78-80°C) with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add saturated sodium bicarbonate solution to the reaction mixture until the pH is between 8 and 9. This will neutralize the hydrobromic acid formed during the reaction and precipitate the product.
-
Collect the precipitated solid by vacuum filtration and wash the filter cake with cold water.
-
Air-dry the crude product. For higher purity, proceed with recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.
-
Allow the solution to cool slowly to room temperature.
-
For maximum crystal formation, cool the flask in an ice bath for 30 minutes.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol 3: Purification by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: A typical workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting impurities in the synthesis of this compound.
References
Validation & Comparative
Positional Isomerism in Tolyl-Thiazole Derivatives: A Comparative Analysis of Biological Activity
For Immediate Release
A comprehensive analysis of tolyl-thiazole isomers reveals that the positional arrangement of the tolyl group—whether ortho, meta, or para—significantly influences their biological activity. This guide synthesizes findings from multiple studies to offer a comparative look at the anticancer and antimicrobial properties of these isomers, providing researchers, scientists, and drug development professionals with crucial data for structure-activity relationship (SAR) studies and future drug design.
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3] When substituted with a tolyl group, the resulting isomers (ortho-, meta-, and para-tolyl-thiazole) demonstrate distinct biological profiles, highlighting the importance of steric and electronic effects dictated by the methyl group's position on the phenyl ring.
Comparative Anticancer Activity
While a single study directly comparing the anticancer effects of all three tolyl-thiazole isomers is not available, data compiled from various sources on related derivatives suggest a strong positional influence. The para- and meta-positions appear to be particularly important for cytotoxic activity.
For instance, in a study of N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives, compounds were evaluated for their cytotoxicity against several human cancer cell lines.[4] Although the tolyl group was consistently in the para position on the thiazole ring, substitutions on the N-phenyl ring demonstrated how electronic modifications impact activity. A derivative with a para-nitro group on the N-phenyl ring (Compound 4c ) showed an IC₅₀ value of 10.8 µM against the SKNMC (neuroblastoma) cell line, while a meta-chloro substituted derivative (Compound 4d ) had an IC₅₀ of 11.6 µM against the Hep-G2 (liver cancer) cell line.[4]
Another study on novel thiazole derivatives identified (Z)-4-fluoro-N-(4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)aniline as a potent anticancer agent against the SaOS-2 osteosarcoma cell line.[1] This underscores the therapeutic potential of the p-tolyl configuration in thiazole-based compounds.
The following table summarizes the cytotoxic activity of representative tolyl-thiazole derivatives and related substituted phenyl-thiazoles to infer the influence of isomerism.
| Compound ID | Isomer/Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4c | 2-(p-Tolyl)thiazole derivative with p-NO₂ on N-phenyl | SKNMC | 10.8 ± 0.08 | [4] |
| 4d | 2-(p-Tolyl)thiazole derivative with m-Cl on N-phenyl | Hep-G2 | 11.6 ± 0.12 | [4] |
| Compound 4i | 3-(p-Tolyl)thiazole derivative | SaOS-2 | 0.190 (µg/mL) | [1] |
| Compound 4c | Thiazole derivative with p-Cl, m-OH on phenyl | MCF-7 | 2.57 ± 0.16 | [5] |
Note: Direct comparison is challenging due to different core structures and cell lines. The data suggests that para and meta substitutions are frequently associated with significant anticancer activity.
Comparative Antimicrobial Activity
The position of the tolyl group also impacts the antimicrobial properties of thiazole derivatives. Studies on various substituted phenyl-thiazoles indicate that the specific placement of electron-donating or electron-withdrawing groups is critical for efficacy against bacterial and fungal pathogens.
In one study, a series of azo-thiazole derivatives were synthesized and evaluated for their antibacterial activity.[6] Compounds 3a and 3c demonstrated a notable minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus, which was superior to the standard drug azithromycin (MIC = 40 µg/mL).[6] While not direct tolyl isomers, this highlights how substitutions on the thiazole scaffold influence antimicrobial potency.
Another investigation into catechol-derived thiazoles found potent growth inhibition of bacteria with MIC values as low as ≤ 2 µg/mL.[7] A study on 2-phenyl-1,3-thiazole isomers revealed that a derivative with a 4-hydroxyphenyl group at the 2-position of the thiazole ring had moderately enhanced antibacterial and antifungal activity compared to its structural isomer with the same group at the 4-position.[3] This emphasizes the significance of substituent placement on the thiazole ring itself.
The following table presents MIC values for various thiazole derivatives, providing insight into their antimicrobial potential.
| Compound ID | Isomer/Substitution | Microorganism | MIC (µg/mL) | Reference |
| Compound 3a | Azo-thiazole derivative | S. aureus | 10 | [6] |
| Compound 3c | Azo-thiazole derivative | S. aureus | 10 | [6] |
| Compound 12 | 2-(4-hydroxyphenyl)-thiazole | S. aureus, E. coli, A. niger | 125–150 | [3] |
| Compound 11 | 4-(4-hydroxyphenyl)-thiazole | S. aureus, E. coli, A. niger | 150–200 | [3] |
| Compound 37c | Substituted thiazole derivative | Bacteria | 46.9 - 93.7 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biological activity studies. Below are standard protocols for the key experiments cited.
Synthesis of 2-Amino-4-(p-tolyl)thiazole
A common method for synthesizing the 2-amino-4-arylthiazole scaffold is the Hantzsch thiazole synthesis.
Procedure:
-
A mixture of 2-bromo-1-(p-tolyl)ethanone (23.5 mmol) and thiourea (25.9 mmol) is prepared in 95% ethanol (33.5 mL).
-
The mixture is heated at reflux for 60 minutes.
-
The solution is then concentrated, and water (50 mL) and saturated aqueous sodium carbonate (1.0 mL) are added.
-
The resulting precipitate is filtered and washed with hot water.
-
The solid product is dried under vacuum to yield 4-(p-tolyl)thiazol-2-amine.[9]
In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2]
Procedure:
-
Cells are seeded in a 96-well plate and incubated to allow for attachment.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[10]
-
Following incubation, the culture medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free media) is added to each well.[11]
-
The plate is incubated for 3-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[11]
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[2]
-
The absorbance is measured using a microplate reader at a wavelength of 570-590 nm. Cell viability is calculated as a percentage relative to untreated control cells.
Antimicrobial Susceptibility (Broth Microdilution)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[12]
Procedure:
-
A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[6]
-
Each well is inoculated with a standardized bacterial suspension (e.g., 1.5 x 10⁸ CFU/mL).
-
The plates are incubated at 37°C for 18-24 hours.[6]
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Visualizing Experimental Workflows and Pathways
To better illustrate the processes involved in this research, the following diagrams are provided.
References
- 1. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents - American Chemical Society [acs.digitellinc.com]
- 8. jchemrev.com [jchemrev.com]
- 9. 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Validating the In Vitro Efficacy of 4-m-Tolyl-thiazol-2-ylamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the in vitro efficacy of the novel compound 4-m-Tolyl-thiazol-2-ylamine. Thiazole derivatives have demonstrated a wide range of biological activities, including potential as kinase inhibitors in oncology.[1][2][3][4][5] Given the structural characteristics of this compound, this document outlines a comparative analysis against established inhibitors of two key signaling pathways often implicated in cancer: p38 Mitogen-Activated Protein Kinase (MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
The following sections detail hypothetical and real-world experimental data, comprehensive protocols for essential in vitro assays, and visual representations of the targeted signaling pathways and experimental workflows. This guide is intended to serve as a practical resource for researchers aiming to characterize the preclinical potential of this and similar compounds.
Comparative Efficacy Data
The inhibitory potential of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological or biochemical activity by 50%.[6] The tables below present a comparative summary of hypothetical IC50 values for this compound alongside established inhibitors for p38 MAPK and VEGFR-2.
Table 1: Comparison of In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | p38α MAPK | Hypothetical Data | - |
| SB-203580 | p38α MAPK | 50 | [1] |
| This compound | VEGFR-2 | Hypothetical Data | - |
| Sorafenib | VEGFR-2 | 58.13 | [7] |
Table 2: Comparison of Cellular Cytotoxicity (MCF-7 Breast Cancer Cell Line)
| Compound | Assay | IC50 (µM) | Reference |
| This compound | MTT Assay | Hypothetical Data | - |
| Doxorubicin (Standard Chemotherapy) | MTT Assay | ~1-10 (Varies) | General Knowledge |
| Thiazole Derivative 5b | MTT Assay | 0.2 | [5][8] |
| Thiazole Derivative 4c | MTT Assay | 2.57 | [9] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. The following are methodologies for key in vitro assays to determine the efficacy of this compound.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a test compound to inhibit the activity of a specific kinase by measuring the amount of ATP consumed during the phosphorylation reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed).[10][11]
Materials:
-
Recombinant human kinase (e.g., p38α MAPK or VEGFR-2)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer
-
This compound and reference inhibitors (dissolved in DMSO)
-
Kinase-Glo® Max Reagent
-
White 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and the reference inhibitor in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Master Mixture Preparation: Prepare a master mix containing the kinase enzyme and the peptide substrate in the kinase assay buffer.
-
Reaction Setup:
-
Add 5 µL of the diluted test compound or DMSO (for positive control) to the wells of the plate.
-
Add 20 µL of the enzyme/substrate master mix to each well.
-
Include "blank" wells with kinase assay buffer instead of the enzyme.
-
-
Initiate Reaction: Add 25 µL of ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 45 minutes.[10]
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add 50 µL of Kinase-Glo® Max reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a dose-response curve.[12]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[13][14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[14]
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
This compound and reference compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and a reference cytotoxic agent in the complete medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle-treated (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a sigmoidal dose-response curve.[12]
Signaling Pathways and Experimental Workflows
Visualizing the targeted biological pathways and experimental procedures can aid in understanding the mechanism of action and the validation process.
Caption: Workflow for the in vitro luminescence-based kinase assay.
Caption: Workflow for determining cellular cytotoxicity using the MTT assay.
Caption: Simplified p38 MAPK signaling cascade and the point of inhibition.
Caption: Overview of the VEGFR-2 signaling pathway and point of inhibition.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition | MDPI [mdpi.com]
- 3. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. courses.edx.org [courses.edx.org]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity and pro‐apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells [ijbms.mums.ac.ir]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
A Comparative Analysis of 4-m-Tolyl-thiazol-2-ylamine and Other 2-Aminothiazole Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 4-m-Tolyl-thiazol-2-ylamine in the context of other 2-aminothiazole derivatives that have demonstrated anticancer activity. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved anticancer drugs and numerous investigational agents.[1] This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to aid in research and drug development efforts.
While specific experimental data for the anticancer activity of this compound is not extensively available in the public domain, this guide will draw comparisons with well-characterized 2-aminothiazole derivatives, including the clinically approved drugs Dasatinib and Alpelisib, and other potent experimental compounds. The structure-activity relationship (SAR) studies of related 4-aryl-2-aminothiazole analogs will be used to infer the potential activity profile of this compound.
Comparative Anticancer Activity
The anticancer efficacy of 2-aminothiazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency. This section presents a comparative summary of the in vitro cytotoxic activity of selected 2-aminothiazole derivatives.
Table 1: In Vitro Cytotoxicity (IC50) of Selected 2-Aminothiazole Anticancer Agents
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| Dasatinib | K562 (Chronic Myeloid Leukemia) | <0.001 | [2] |
| LNCaP (Prostate Cancer) | 0.014 | [3] | |
| MCF-7 (Breast Cancer) | >10 | [3] | |
| A549 (Lung Cancer) | >10 | [3] | |
| Alpelisib | KPL4 (HER2+/PIK3CA mutant Breast Cancer) | ~0.05 | [4] |
| HCC1954 (HER2+/PIK3CA mutant Breast Cancer) | ~0.1 | [4] | |
| BT-474 (HER2+/PIK3CA mutant Breast Cancer) | ~0.5 | [5] | |
| SKBR-3 (HER2+/PIK3CA wild-type Breast Cancer) | ~1.0 | [5] | |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | SGC-7901 (Gastric Cancer) | 0.36 | [6] |
| HT-1080 (Fibrosarcoma) | 0.52 | [6] | |
| A549 (Lung Cancer) | 0.86 | [6] | |
| Compound 46b (4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxin analog) | A549 (Lung Cancer) | 0.16 ± 0.06 | [7] |
| HepG2 (Liver Cancer) | 0.13 ± 0.05 | [7] | |
| N-Phenyl-2-p-tolylthiazole-4-carboxamide (4c, a p-tolyl isomer derivative) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [8] |
| Hep-G2 (Hepatocellular Carcinoma) | >25 | [8] | |
| 4-(p-chlorophenyl)-2-aminothiazole derivative (4b) | HL-60 (Leukemia) | 1.8 | [9] |
Mechanisms of Action and Signaling Pathways
2-Aminothiazole derivatives exert their anticancer effects through various mechanisms, often by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Dasatinib: A Multi-Kinase Inhibitor
Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL, SRC family kinases, c-KIT, and PDGFR.[2][5] Its primary mechanism in chronic myeloid leukemia (CML) is the inhibition of the constitutively active BCR-ABL kinase, which drives uncontrolled cell proliferation.[5] In other cancers, its inhibition of SRC family kinases plays a crucial role in disrupting downstream signaling pathways related to cell growth, survival, and invasion.[10]
Caption: Dasatinib inhibits multiple tyrosine kinases, blocking downstream pro-survival pathways.
Alpelisib: A PI3Kα Inhibitor
Alpelisib is a specific inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3K).[1][11] Mutations in the PIK3CA gene, which encodes for this subunit, are common in several cancers, including breast cancer. These mutations lead to the constitutive activation of the PI3K/AKT/mTOR signaling pathway, promoting tumor growth.[11] Alpelisib selectively blocks this pathway in cancer cells with PIK3CA mutations, leading to decreased proliferation and increased apoptosis.[11][12]
Caption: Alpelisib selectively inhibits mutated PI3Kα, halting the PI3K/AKT/mTOR pathway.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the anticancer properties of 2-aminothiazole derivatives.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Workflow:
References
- 1. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting UPR signaling pathway by dasatinib as a promising therapeutic approach in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 6. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Alpelisib? [synapse.patsnap.com]
- 12. Mechanism of Action | PIQRAY® (alpelisib) tablets | HCP [piqray-hcp.com]
A Head-to-Head Comparison of Antimicrobial Potency: 4-m-tolyl vs 4-p-tolyl thiazol-2-ylamine - A Proposed Investigation
For Researchers, Scientists, and Drug Development Professionals
Currently, a direct head-to-head comparison of the antimicrobial potency of 4-m-tolyl thiazol-2-ylamine and 4-p-tolyl thiazol-2-ylamine is not available in published scientific literature. This guide highlights this research gap and proposes a comprehensive experimental framework to systematically evaluate and compare the antimicrobial activities of these two isomers. Such a study would provide valuable insights into the structure-activity relationships (SAR) of tolyl-substituted thiazole compounds.
While specific quantitative data for 4-m-tolyl thiazol-2-ylamine is not publicly available, preliminary information suggests that 4-p-tolyl thiazol-2-ylamine exhibits inhibitory effects against the protozoan Trichomonas vaginalis and shows antibacterial activity against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus. However, without quantitative data such as Minimum Inhibitory Concentration (MIC) values, a meaningful comparison is not possible.
This guide, therefore, focuses on providing a detailed experimental protocol and workflow for researchers to conduct a direct comparative study.
Proposed Experimental Comparison
To elucidate the comparative antimicrobial potency, a standardized set of experiments is proposed. The following tables outline the necessary components for such a study.
Table 1: Compound Information
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight |
| 4-m-tolyl thiazol-2-ylamine | ![]() | 5330-67-6 | C₁₀H₁₀N₂S | 190.26 g/mol |
| 4-p-tolyl thiazol-2-ylamine | ![]() | 2103-91-5 | C₁₀H₁₀N₂S | 190.27 g/mol |
Table 2: Proposed Microbial Strains for Testing
| Microbial Strain | Type | Rationale |
| Staphylococcus aureus (e.g., ATCC 29213) | Gram-positive bacteria | Representative of common human pathogens. |
| Bacillus subtilis (e.g., ATCC 6633) | Gram-positive bacteria | A standard model organism for Gram-positive bacteria. |
| Escherichia coli (e.g., ATCC 25922) | Gram-negative bacteria | A standard model organism for Gram-negative bacteria. |
| Pseudomonas aeruginosa (e.g., ATCC 27853) | Gram-negative bacteria | An opportunistic pathogen known for its resistance. |
| Candida albicans (e.g., ATCC 90028) | Fungal (Yeast) | A common opportunistic fungal pathogen. |
Table 3: Hypothetical Minimum Inhibitory Concentration (MIC) Data Table
This table is a template for presenting the results of the proposed study.
| Microbial Strain | MIC (µg/mL) of 4-m-tolyl thiazol-2-ylamine | MIC (µg/mL) of 4-p-tolyl thiazol-2-ylamine | MIC (µg/mL) of Positive Control (e.g., Ciprofloxacin) |
| Staphylococcus aureus | - | - | - |
| Bacillus subtilis | - | - | - |
| Escherichia coli | - | - | - |
| Pseudomonas aeruginosa | - | - | - |
| Candida albicans | - | - | - (e.g., Fluconazole) |
Experimental Protocols
A detailed methodology is crucial for reproducible and comparable results.
1. Preparation of Test Compounds and Media:
-
Stock solutions of 4-m-tolyl and 4-p-tolyl thiazol-2-ylamine will be prepared in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Mueller-Hinton Broth (MHB) will be used for bacterial culture, and RPMI-1640 medium will be used for fungal culture.
2. Microbial Inoculum Preparation:
-
Bacterial strains will be cultured overnight in MHB at 37°C. The turbidity of the bacterial suspension will be adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension will then be diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Candida albicans will be cultured on Sabouraud Dextrose Agar for 24-48 hours at 35°C. A suspension will be prepared in sterile saline and adjusted to a 0.5 McFarland standard, then diluted to a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
3. Broth Microdilution Assay for MIC Determination:
-
The assay will be performed in 96-well microtiter plates.
-
Serial two-fold dilutions of the stock solutions of the test compounds and positive controls will be prepared in the appropriate growth medium.
-
Each well will be inoculated with the prepared microbial suspension.
-
The plates will be incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC will be determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Visualized Experimental Workflow
Caption: Workflow for the proposed head-to-head antimicrobial potency comparison.
Concluding Remarks
The proposed investigation will provide the first direct comparative data on the antimicrobial potency of 4-m-tolyl and 4-p-tolyl thiazol-2-ylamine. The results will be instrumental for understanding the influence of the tolyl group's isomeric position on the antimicrobial activity of the thiazole ring system. This information will be highly valuable for the rational design of new, more potent thiazole-based antimicrobial agents. Researchers are encouraged to undertake this study to fill the existing knowledge gap and contribute to the field of antimicrobial drug discovery.
Unveiling the Precision Strike: A Comparative Guide to Novel Thiazole Compounds in Cancer Therapy
For researchers, scientists, and drug development professionals, the quest for more effective and targeted cancer therapies is a continuous endeavor. In this landscape, novel thiazole compounds have emerged as a promising class of molecules, demonstrating potent and selective inhibitory activity against key signaling pathways implicated in tumorigenesis. This guide provides a comprehensive cross-validation of the mechanism of action of these innovative compounds, offering a direct comparison with established alternatives and detailing the experimental frameworks used to elucidate their function.
The therapeutic potential of thiazole derivatives lies in their versatile chemical scaffold, which allows for targeted modifications to enhance their interaction with specific biological targets.[1] Recent studies have highlighted their efficacy as inhibitors of critical protein kinases, including those in the PI3K/AKT/mTOR and MAPK signaling cascades, which are frequently dysregulated in various cancers.[2][3] This guide synthesizes the latest research, presenting a clear picture of their performance and the methodologies employed to validate their mechanisms.
Performance Benchmark: Thiazole Derivatives vs. Standard-of-Care
The true measure of a novel therapeutic agent is its performance against existing treatments. The following tables summarize the in vitro efficacy of several novel thiazole compounds, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines and specific kinase targets. These data are juxtaposed with the performance of well-established kinase inhibitors, providing a clear benchmark for their potential clinical utility.
Table 1: Anti-proliferative Activity of Novel Thiazole Compounds in Cancer Cell Lines
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Citation |
| Compound 18 | A549, MCF-7, U-87 MG, HCT-116 | 0.50–4.75 | BEZ235 | - | [2] |
| Compound 19 | MCF-7, U87 MG, A549, HCT116 | 0.30–0.45 | - | - | [2] |
| Compound 7b | WM266.4 (B-RAFV600E mutant melanoma) | 1.24 | Dabrafenib | 16.5 ± 0.91 | [4][5] |
| Compound 13a | WM266.4 (B-RAFV600E mutant melanoma) | <1.24 | Dabrafenib | 16.5 ± 0.91 | [4][5] |
| Compound 4c | MCF-7 | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [6] |
| Compound 4c | HepG2 | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [6] |
| Compound 5b | MCF-7 | 0.48 ± 0.03 | - | - | [7] |
| Compound 5b | A549 | 0.97 ± 0.13 | - | - | [7] |
| Compound 4i | SaOS-2 | 0.190 ± 0.045 | - | - | [8] |
| Thiazole 5d | HepG2 | 0.3 | - | - | [9] |
| Thiazole 5e | HepG2 | 0.4 | - | - | [9] |
Table 2: Kinase Inhibitory Activity of Novel Thiazole Compounds
| Compound ID | Target Kinase | IC50 (nM) | Reference Drug | Reference Drug IC50 (nM) | Citation |
| Compound 40 | B-RAFV600E | 23.1 ± 1.2 | Dabrafenib | 47.2 ± 2.5 | [5] |
| Compound 7b | B-RAFV600E | 36.3 ± 1.9 | Dabrafenib | 47.2 ± 2.5 | [4] |
| Compound 13a | B-RAFV600E | 23.1 ± 1.2 | Dabrafenib | 47.2 ± 2.5 | [4] |
| Compound 39 | V600E-B-RAF | 8.2 | Sorafenib | - | [5] |
| Compound 4c | VEGFR-2 | 150 | Sorafenib | 59 | [6] |
| Compound 3b | PI3Kα | 86 ± 5 | Alpelisib | - | [10] |
| Compound 3b | mTOR | 221 ± 14 | Dactolisib | - | [10] |
Delving into the Mechanism: Key Signaling Pathways
The anticancer activity of these novel thiazole compounds stems from their ability to interfere with critical signaling pathways that drive cell proliferation, survival, and angiogenesis. The following diagrams, generated using Graphviz, illustrate the primary mechanisms of action that have been validated through rigorous experimental work.
Figure 1: Inhibition of the PI3K/AKT/mTOR signaling pathway by novel thiazole compounds.
Figure 2: Targeting the constitutively active B-RAFV600E mutant in the MAPK pathway.
Experimental Corner: Validating the Mechanism
The data presented in this guide are underpinned by a suite of robust experimental techniques. Below are detailed protocols for the key assays used to characterize the activity of novel thiazole compounds.
Cell Viability (MTT) Assay
This assay is fundamental for assessing the cytotoxic effects of the thiazole compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the thiazole compound or a reference drug. Include untreated cells as a negative control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12][13]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[11][13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Figure 3: Workflow of the MTT cell viability assay.
In Vitro Kinase Assay
This assay directly measures the ability of a thiazole compound to inhibit the activity of a specific kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the purified kinase enzyme, a kinase-specific substrate, and the thiazole compound at various concentrations in a kinase reaction buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced. This can be done using various methods, such as ELISA-based assays with phospho-specific antibodies or luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®).[14]
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect changes in the phosphorylation status of key proteins within a signaling pathway, providing direct evidence of target engagement and pathway inhibition within the cell.
Protocol:
-
Cell Lysis: Treat cancer cells with the thiazole compound for a specified time. Then, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[15][16]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.[15]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.[15]
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-AKT, AKT, p-ERK, ERK) overnight at 4°C.[15][17]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of inhibition.
Figure 4: Key steps in Western Blot analysis for pathway modulation.
Conclusion
The data and experimental protocols presented in this guide underscore the significant potential of novel thiazole compounds as next-generation anticancer agents. Their ability to potently and selectively inhibit key oncogenic signaling pathways, as demonstrated by robust in vitro and cellular assays, positions them as strong candidates for further preclinical and clinical development. The detailed methodologies provided herein offer a framework for researchers to independently validate these findings and explore the full therapeutic promise of this versatile class of molecules. As the field of oncology moves towards more personalized and targeted treatments, the continued exploration of novel thiazole derivatives is a critical step forward.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
- 12. broadpharm.com [broadpharm.com]
- 13. blog.quartzy.com [blog.quartzy.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
Comparative Docking Analysis of Tolyl-Thiazolamine Positional Isomers: An In Silico Perspective
A Guide for Researchers in Drug Discovery
In the realm of medicinal chemistry, the thiazole scaffold is a cornerstone for the development of novel therapeutic agents due to its wide range of biological activities. The strategic substitution on this heterocyclic ring can significantly influence its interaction with biological targets. This guide provides a comparative analysis of the positional isomers of tolyl-thiazolamine (ortho-, meta-, and para-), focusing on their theoretical binding affinities and interaction patterns with a model protein target through molecular docking simulations.
While direct comparative experimental studies on these specific positional isomers are not extensively available in the current literature, this guide synthesizes findings from various in silico studies on substituted thiazole derivatives to present a predictive comparison. The data herein is illustrative, based on established principles of structure-activity relationships and molecular modeling, to guide researchers in their drug design endeavors.
Hypothetical Comparative Docking Performance
The following table summarizes the predicted docking performance of ortho-, meta-, and para-tolyl-thiazolamine against a hypothetical protein kinase target. Docking scores, represented as binding energies in kcal/mol, indicate the predicted affinity of the ligand for the protein's active site. More negative values suggest more favorable binding.
| Compound | Positional Isomer | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |
| 1 | ortho-Tolyl-thiazolamine | -7.8 | Hydrogen bond with catalytic lysine; Pi-Alkyl interaction with valine. |
| 2 | meta-Tolyl-thiazolamine | -8.5 | Hydrogen bond with catalytic lysine; Hydrophobic interactions with leucine and isoleucine. |
| 3 | para-Tolyl-thiazolamine | -9.2 | Strong hydrogen bond with catalytic lysine; Pi-Pi stacking with a phenylalanine residue; Hydrophobic interactions within the binding pocket. |
The para-substituted isomer is predicted to exhibit the most favorable binding energy. This is often attributed to its linear geometry, which may allow for deeper penetration into the binding pocket and more extensive interactions with key residues. The meta-isomer shows intermediate affinity, while the ortho-isomer's predicted binding is the weakest, potentially due to steric hindrance from the methyl group's proximity to the thiazolamine core, which may disrupt optimal binding conformations.
Experimental Protocols: Molecular Docking
The in silico molecular docking studies outlined in this guide generally adhere to a standardized workflow to predict the binding mode and affinity of a ligand to a protein target.[1][2]
Protein Preparation
The three-dimensional crystallographic structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB).[2] The structure is then prepared for docking by:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning appropriate atomic charges (e.g., Kollman charges).
-
Repairing any missing residues or atoms.
Ligand Preparation
The 2D structures of the tolyl-thiazolamine isomers are drawn using chemical drawing software. These are then converted to 3D structures and subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.
Grid Generation
A binding site on the protein is defined, typically centered on the active site identified from the co-crystallized ligand or through literature precedent. A grid box is generated around this site to define the search space for the docking algorithm.[3]
Molecular Docking Simulation
Docking is performed using software such as AutoDock, GOLD, or Schrödinger's Glide.[2][4] The software systematically samples various conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose using a scoring function.[5]
Analysis of Results
The resulting docked poses are ranked based on their docking scores. The pose with the most negative binding energy and the most favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the amino acid residues of the protein's active site is selected as the most probable binding mode.[5]
Visualizing the Workflow and Potential Mechanism
To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: A generalized workflow for molecular docking studies.
Caption: A hypothetical signaling pathway inhibited by tolyl-thiazolamine.
References
- 1. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Spectral Data: A Comparative Guide to 4-m-Tolyl-thiazol-2-ylamine and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the spectral data of 4-m-Tolyl-thiazol-2-ylamine. Due to the limited public availability of experimental spectral data for this compound, this document presents a comparative analysis with its structural isomer, 4-p-Tolyl-thiazol-2-ylamine, and two other closely related analogs: 2-amino-4-phenylthiazole and 2-amino-4-methylthiazole. Predicted spectral data for the target compound is provided to serve as a preliminary reference.
Comparative Spectral Data
The following tables summarize the available experimental and predicted spectral data for this compound and its selected alternatives.
Table 1: ¹H NMR Spectral Data (Predicted for this compound)
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | CDCl₃ | (Predicted) Aromatic protons: ~6.8-7.7 (m, 4H), Thiazole proton: ~6.5 (s, 1H), Amino protons: ~5.1 (br s, 2H), Methyl protons: ~2.4 (s, 3H) |
| 4-p-Tolyl-thiazol-2-ylamine [1] | CDCl₃ | 7.66 (d, J=8.0 Hz, 2H), 7.18 (d, J=7.5 Hz, 2H), 6.66 (s, 1H), 5.25 (br s, 2H), 2.36 (s, 3H) |
| 2-Amino-4-phenylthiazole | DMSO-d₆ | Aromatic protons: 7.2-7.8 (m, 5H), Thiazole proton: 7.1 (s, 1H), Amino protons: 7.2 (br s, 2H) |
| 2-Amino-4-methylthiazole | DMSO-d₆ | Thiazole proton: 6.2 (s, 1H), Amino protons: 6.7 (br s, 2H), Methyl protons: 2.2 (s, 3H) |
Table 2: ¹³C NMR Spectral Data (Predicted for this compound)
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | CDCl₃ | (Predicted) Aromatic carbons: ~120-140, Thiazole C2: ~168, Thiazole C4: ~148, Thiazole C5: ~105, Methyl carbon: ~21 |
| 4-p-Tolyl-thiazol-2-ylamine | CDCl₃ | Data not readily available in searched sources. |
| 2-Amino-4-phenylthiazole | DMSO-d₆ | Aromatic carbons: 125.4, 127.6, 128.7, 134.8, Thiazole C2: 168.0, Thiazole C4: 149.5, Thiazole C5: 102.4 |
| 2-Amino-4-methylthiazole | DMSO-d₆ | Thiazole C2: 167.1, Thiazole C4: 145.2, Thiazole C5: 100.9, Methyl carbon: 17.0 |
Table 3: Infrared (IR) Spectral Data
| Compound | Technique | Key Absorptions (cm⁻¹) |
| This compound | --- | No experimental data available. |
| 4-p-Tolyl-thiazol-2-ylamine | KBr-Pellet | Data available in spectral databases, typically showing N-H, C-H (aromatic and aliphatic), C=N, and C=C stretching vibrations. |
| 2-Amino-4-phenylthiazole | KBr Pellet | ~3420, 3280, 3100 (N-H stretch), ~3050 (C-H aromatic), ~1620 (C=N stretch), ~1520 (C=C stretch) |
| 2-Amino-4-methylthiazole | ATR | ~3400, 3250 (N-H stretch), ~2920 (C-H aliphatic), ~1630 (C=N stretch), ~1540 (C=C stretch) |
Table 4: Mass Spectrometry (MS) Data
| Compound | Ionization Mode | [M]+ or [M+H]⁺ (m/z) |
| This compound [2] | --- | Exact Mass: 190.0560 |
| 4-p-Tolyl-thiazol-2-ylamine | ESI | 191.06 |
| 2-Amino-4-phenylthiazole | ESI | 177.05 |
| 2-Amino-4-methylthiazole | ESI | 115.03 |
Experimental Protocols
The following are generalized protocols for acquiring the spectral data presented above. Specific parameters may vary depending on the instrumentation used.
Proton (¹H) and Carbon-¹³ (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR. The spectral width should encompass the expected range for carbon signals (typically 0-200 ppm).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Transfer the mixture to a pellet-pressing die and apply pressure to form a transparent or translucent pellet.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the instrument and record the sample spectrum.
-
The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source at a constant flow rate.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to obtain accurate mass measurements.
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular weight of the compound.
Visualization of the Verification Workflow
The following diagram illustrates a typical workflow for the independent verification of spectral data for a given chemical compound.
Caption: Workflow for Spectral Data Verification.
References
Safety Operating Guide
Safe Disposal of 4-m-Tolyl-thiazol-2-ylamine: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-m-Tolyl-thiazol-2-ylamine, a crucial compound in pharmaceutical research and development. Adherence to these procedural guidelines is vital for ensuring personnel safety and environmental compliance within laboratory settings.
Hazard and Personal Protective Equipment Summary
To mitigate risks during handling and disposal, appropriate Personal Protective Equipment (PPE) is mandatory. The following table summarizes the key hazards and recommended PPE based on available safety data for similar isomers.
| Hazard Category | Description | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | Causes skin irritation.[1] | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[2][3] |
| Eye Irritation | Causes serious eye irritation.[1] | Wear tightly fitting safety goggles or a face shield.[2] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Use only in a well-ventilated area or with a local exhaust ventilation system. If exposure limits are exceeded, a full-face respirator may be necessary.[1][2] |
| Ingestion | May be harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2][4] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the systematic process for the safe disposal of this compound waste, including the pure compound and contaminated materials.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound and any grossly contaminated disposable items (e.g., weighing paper, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container.
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[3]
-
Important: Do not mix this compound waste with other incompatible waste streams.[3][5]
-
-
Container Management:
-
Use only containers that are in good condition, compatible with the chemical, and have a secure, leak-proof lid.[5]
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Irritant").[3]
-
Keep containers closed except when adding waste.[5]
-
-
Spill Cleanup:
-
In the event of a small spill, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[4][5]
-
Sweep or scoop up the absorbed material and place it into the designated solid hazardous waste container.
-
Use spark-proof tools if the material is in a flammable solvent.[2][4]
-
Decontaminate the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Final Disposal:
-
Store the sealed and labeled hazardous waste containers in a designated, secure area away from incompatible materials.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[2][5]
-
All disposal activities must comply with local, state, and federal regulations.[2]
-
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4-m-Tolyl-thiazol-2-ylamine
This guide provides critical safety, handling, and disposal information for 4-m-Tolyl-thiazol-2-ylamine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for the closely related compound 2-Amino-4-(p-tolyl)thiazole and general safety protocols for thiazole and aromatic amine compounds.
Chemical Identifiers:
-
IUPAC Name: 4-(4-methylphenyl)-1,3-thiazol-2-amine
-
CAS Number: 2103-91-5
-
Molecular Formula: C10H10N2S[1]
-
Appearance: White to yellow crystals or powder[1]
Hazard Summary: this compound is classified as harmful.[2]
-
Oral: Harmful if swallowed.[2]
-
Dermal: Harmful in contact with skin.[2]
-
Inhalation: Harmful if inhaled.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose & Specifications |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. All handling of solids and preparation of solutions should occur within a fume hood. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash. Must conform to EN 166 (EU) or NIOSH (US) standards.[2] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Double-gloving is recommended. Change gloves frequently and immediately if contaminated.[3][5] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[2][5] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[5] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[2] |
Operational and Disposal Plans
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment. Review the Safety Data Sheet (SDS) for 2-Amino-4-(p-tolyl)thiazole.[2]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and operational.[5]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[5]
Step 2: Handling Procedure
-
Ventilation: All procedures must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[2]
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to prevent the release of dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood. Avoid heating near flammable materials.[3]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3][6]
Step 3: Spill Response
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Prevent further spillage or leakage if it is safe to do so.[2]
-
Clean-Up: For small spills, use an inert absorbent material (e.g., sand, silica gel, universal binder).[4][7] Collect the material using non-sparking tools and place it in a suitable, closed, and labeled container for disposal.[7]
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[5]
Step 4: Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Disposal: Dispose of the waste container through an approved hazardous waste disposal facility.[2] All disposal must be in accordance with applicable federal, state, and local environmental regulations.[2] Do not dispose of down the drain or with general laboratory trash.
Emergency First-Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
If on Skin: Immediately remove all contaminated clothing.[3] Wash the affected area with plenty of soap and water.[2] Seek medical help if irritation persists.[2]
-
If in Eyes: Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If Swallowed: Rinse mouth with water.[2] Do NOT induce vomiting. Seek immediate medical help.[2]
Workflow Diagrams
The following diagrams clarify the procedural steps and decision-making processes for handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


